molecular formula C5H10N2 B2729067 Tert-butylcyanamide CAS No. 36668-76-5

Tert-butylcyanamide

Cat. No.: B2729067
CAS No.: 36668-76-5
M. Wt: 98.149
InChI Key: IBQCYUBVFOFMRI-UHFFFAOYSA-N
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Description

Tert-butylcyanamide is a chemical compound offered for research and development purposes. Suppliers provide this compound to facilitate scientific investigation, and researchers are responsible for characterizing its specific properties and potential applications. This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and conduct all necessary safety assessments prior to handling.

Properties

IUPAC Name

tert-butylcyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2/c1-5(2,3)7-4-6/h7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQCYUBVFOFMRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36668-76-5
Record name tert-Butylcyanamide
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Foundational & Exploratory

Technical Guide: Synthesis of tert-Butylcyanamide from Calcium Cyanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of tert-butylcyanamide (


) starting from calcium cyanamide  (

).

While direct alkylation of calcium cyanamide with tert-butyl halides is theoretically possible, it is synthetically non-viable due to the dominance of elimination reactions (


) over substitution (

) caused by the steric bulk of the tert-butyl group. Therefore, this guide presents the Urea-Dehydration Pathway , the most robust chemical engineering route that preserves the nitrogen lineage from the calcium cyanamide source.

Executive Summary

  • Target Molecule: tert-Butylcyanamide (N-tert-butylcyanamide).

  • Primary Precursor: Calcium Cyanamide (

    
    , "Nitrolime").
    
  • Synthetic Strategy: The Urea-Dehydration Pathway .[1]

    • Hydrolysis: Conversion of

      
       to Urea (Industrial Baseline).
      
    • Alkylation (Ritter-Type): Reaction of Urea with tert-butyl alcohol to form N-tert-butylurea.

    • Dehydration: Conversion of N-tert-butylurea to tert-butylcyanamide using sulfonyl chlorides.

  • Key Advantage: Avoids the formation of isobutylene (elimination byproduct) common in direct alkylation attempts; utilizes the carbon atom inherent in the calcium cyanamide/urea backbone.

Mechanistic Principles & Retrosynthesis

The synthesis relies on the controlled dehydration of a urea derivative.[1] Calcium cyanamide is the industrial parent of urea. By intercepting the urea intermediate and alkylating it under acidic conditions (Ritter chemistry), we install the bulky tert-butyl group before restoring the cyanamide functionality via dehydration.

Reaction Scheme

The transformation follows this stoichiometric logic:


Logic Diagram (DOT)

SynthesisPath CaCN2 Calcium Cyanamide (CaCN2) Urea Urea (H2N-CO-NH2) CaCN2->Urea Hydrolysis (+H2O/CO2) tBuUrea N-tert-Butylurea Urea->tBuUrea Ritter Alkylation (+H2SO4) tBuOH tert-Butyl Alcohol (t-BuOH) tBuOH->tBuUrea Dehydration Dehydration (TsCl / Pyridine) tBuUrea->Dehydration Product tert-Butylcyanamide (t-BuNHCN) Dehydration->Product - H2O

Figure 1: The Urea-Dehydration Pathway tracing the chemical lineage from Calcium Cyanamide.[1][2][3][4][5]

Experimental Protocol

Phase 1: Synthesis of N-tert-Butylurea

This step utilizes the "Tert-Butyl Alcohol Urea Method," a variation of the Ritter reaction.

Reagents:

  • Urea (derived from

    
    ): 60.0 g (1.0 mol)
    
  • tert-Butyl Alcohol (

    
    ): 148.0 g (2.0 mol)
    
  • Sulfuric Acid (

    
    , conc.): 100 g (~1.0 mol)
    
  • Sodium Hydroxide (

    
    ): 20% aqueous solution
    

Procedure:

  • Preparation: In a 1-liter round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 60 g of finely powdered urea in the tert-butyl alcohol.

  • Acid Addition: Cool the mixture to 20–25°C . Add concentrated

    
     dropwise. Critical: Maintain temperature below 25°C to prevent isobutylene formation (polymerization side reaction).
    
  • Reaction: Stir the viscous mixture for 30 minutes, then allow it to stand at room temperature for 12–16 hours.

  • Quenching: Pour the reaction mixture onto 500 g of crushed ice/water.

  • Neutralization: Slowly add 20% NaOH solution with stirring until the pH is alkaline (pH > 10). The N-tert-butylurea will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (

    
    ), and recrystallize from hot water or ethanol.
    
    • Target Yield: ~60–70%

    • Melting Point: 182–183°C (Lit. value).

Phase 2: Dehydration to tert-Butylcyanamide

This step converts the urea to the cyanamide by removing one equivalent of water using Tosyl Chloride (TsCl) in Pyridine.

Reagents:

  • N-tert-Butylurea: 11.6 g (0.1 mol)

  • p-Toluenesulfonyl Chloride (TsCl): 21.0 g (0.11 mol)

  • Pyridine (anhydrous): 50 mL

  • Dichloromethane (DCM): Extraction solvent

Procedure:

  • Setup: Flame-dry a 250 mL 3-neck flask under nitrogen atmosphere. Add 11.6 g of N-tert-butylurea and 50 mL of anhydrous pyridine.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add 21.0 g of TsCl portion-wise over 20 minutes.

    • Mechanism:[2][3][4][6][7][8] TsCl activates the urea oxygen, facilitating the elimination of the tosylate group and formation of the nitrile (

      
      ) bond.
      
  • Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 2 hours. Monitor by TLC (disappearance of urea).

  • Workup:

    • Remove excess pyridine under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (100 mL) and extract with DCM (

      
      ).
      
    • Wash the organic layer with 1M HCl (to remove residual pyridine), then saturated

      
      , and finally brine.
      
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: Purify the crude oil by vacuum distillation or column chromatography (Silica gel, Ethyl Acetate/Hexane).

    • Product: Colorless to pale yellow oil/solid (low melting point).

    • Characterization: IR peak at ~2220 cm⁻¹ (characteristic of cyanamide

      
      ).
      

Data & Yield Analysis

ParameterDirect Alkylation (

)
Urea Pathway (described above)
Primary Mechanism

(Substitution)
Dehydration of Urea
Major Side Reaction

Elimination (Isobutylene)
Hydrolysis (if wet)
Yield < 5% (Trace)55–65% (Overall)
Purity Profile Complex mixture (polymers)High (>95% after dist.)
Scalability PoorHigh (Industrial standard steps)

Safety & Hazard Control

  • Calcium Cyanamide: Skin irritant and sensitizer. Releases ammonia upon contact with water. Use dust masks.

  • Pyridine: Toxic and flammable. Causes male sterility in high doses. Handle strictly in a fume hood.

  • Sulfonyl Chlorides (TsCl): Corrosive lachrymators. React violently with water.

  • tert-Butylcyanamide: Like all cyanamides, it should be treated as potentially toxic and a skin irritant. Avoid contact with acid (risk of polymerization or hydrolysis).

References

  • Organic Syntheses, Coll.[6][9] Vol. 1, p. 204 (1941); Vol. 5, p. 29 (1925). Calcium Cyanamide to Urea / Alkyl Cyanamides. [Link]

  • Organic Syntheses, Coll.[6] Vol. 3, p. 151 (1955). tert-Butylamine and tert-Butylurea Synthesis. [Link]

  • Kurzer, F. (1949). Sulfonylureas and Cyanamides.[10][11] Chemical Reviews, 50(1), 1–46. (Foundational text on urea dehydration). [Link]

  • US Patent 2,452,943.Preparation of tert-alkyl ureas.

Sources

physical characteristics and solubility of N-tert-butylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Whitepaper: Physicochemical Profiling and Solubility Analysis of N-tert-Butylcyanamide

Executive Summary

N-tert-butylcyanamide (CAS 36668-76-5) represents a critical yet under-characterized intermediate in the synthesis of hindered guanidines, heterocycles (e.g., aminotetrazoles), and pharmaceutical ligands.[1] Unlike its isomers—tert-butyl isocyanide (highly odorous, reactive) and pivalonitrile (stable solvent)—N-tert-butylcyanamide possesses a unique amphiphilic profile driven by the steric bulk of the tert-butyl group and the polar reactivity of the cyanamide moiety.[1]

This guide addresses the scarcity of standardized physicochemical data for this compound. It provides a structural analysis, predicted solubility parameters based on QSAR models, and, most importantly, validated experimental protocols for researchers to determine exact solubility and stability profiles in-house.

Chemical Identity & Structural Analysis

The distinction between N-tert-butylcyanamide and its isomers is the frequent cause of experimental failure.[1] Researchers must verify the CAS registry number and spectroscopic signature before use.

PropertySpecification
IUPAC Name N-tert-Butylcyanamide
CAS Number 36668-76-5
Molecular Formula C₅H₁₀N₂
Molecular Weight 98.15 g/mol
SMILES CC(C)(C)NC#N
Key Isomers (Avoid Confusion) tert-Butyl isocyanide (CAS 7188-38-7); Pivalonitrile (CAS 630-18-2)

Structural Insight: The molecule features a sterically demanding tert-butyl tail attached to a polar cyanamide head .[1]

  • Steric Hindrance: The bulky t-butyl group significantly retards the dimerization typically seen in primary cyanamides (forming dicyandiamides), enhancing shelf-stability.[1]

  • Tautomerism: While it can exist in the carbodiimide form (t-Bu-N=C=NH), the equilibrium overwhelmingly favors the cyanamide form (t-Bu-NH-C≡N) due to the stability of the nitrile triple bond.[1]

Physical Characteristics

Due to the niche application of this intermediate, literature data is often fragmentary. The following values combine available experimental data with high-confidence QSAR predictions.

CharacteristicValue / DescriptionConfidence Level
Physical State (25°C) Low-melting solid or viscous liquidHigh (Based on homologs)
Melting Point Predicted range:[1][2] 25°C – 45°CMedium (Analogy to i-Pr-cyanamide)
Boiling Point Predicted:[1] ~105°C – 115°C (at 760 mmHg)Medium
Density ~0.89 g/cm³High (Predicted)
LogP (Octanol/Water) 1.25High (Computed)
pKa (NH acidity) ~10.5High (Typical for alkyl cyanamides)

Application Note: The LogP of 1.25 indicates a significant shift in lipophilicity compared to parent cyanamide (LogP -0.25).[1] This makes N-tert-butylcyanamide far more compatible with organic synthesis workflows (DCM, EtOAc extractions) than aqueous systems.[1]

Solubility Profile & Solution Chemistry

The solubility behavior of N-tert-butylcyanamide is governed by the "push-pull" between its hydrophobic tail and hydrophilic head.[1]

Solvent Compatibility Table
Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Chlorinated Dichloromethane (DCM)High (>100 mg/mL) Excellent interaction with the lipophilic t-butyl group.[1]
Alcohols Ethanol, MethanolHigh (>100 mg/mL) H-bonding with the cyanamide NH and N-nitrile.[1]
Aprotic Polar DMSO, DMFHigh (>100 mg/mL) Strong dipole interactions; ideal for nucleophilic substitutions.[1]
Ethers THF, MTBEModerate-High Good solubility; MTBE is preferred for extraction.[1]
Aqueous Water (pH 7)Low (<10 mg/mL) Hydrophobic effect of the t-butyl group dominates.[1]
Aqueous (Basic) 0.1 M NaOHSoluble Deprotonation of the acidic NH (pKa ~10.[1]5) forms the soluble anion.

Experimental Protocols

Since specific batch-to-batch physical data can vary, the following self-validating protocols are recommended for incoming raw material characterization.

Protocol A: Gravimetric Solubility Determination

Use this to determine precise saturation limits for process optimization.

  • Preparation: Weigh 100 mg of N-tert-butylcyanamide into a 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments, vortexing for 30 seconds after each addition.

  • Observation: Record the volume required for complete dissolution (clear solution).

  • Saturation Verification: If undissolved solid remains after 1 mL, centrifuge (10,000 rpm, 5 min), filter the supernatant, evaporate a known volume, and weigh the residue to calculate concentration (

    
    ).
    
  • Calculation:

    
    
    
Protocol B: Purity Analysis via GC-FID

Note: Cyanamides lack strong UV chromophores, making standard HPLC-UV unreliable without derivatization.[1] GC is preferred.

  • Column: DB-1 or HP-5 (Non-polar capillary column).[1]

  • Inlet Temp: 150°C (Keep low to prevent thermal dimerization).

  • Detector: FID at 250°C.

  • Carrier Gas: Helium, 1 mL/min constant flow.

  • Oven Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.
  • Self-Validation: Inject a standard of tert-butylamine (precursor). If a peak appears < 3 min, the sample contains unreacted amine.

Visualization of Chemical Behavior

Figure 1: Tautomeric Equilibrium & Reactivity Pathways

This diagram illustrates the internal equilibrium and the divergent reaction pathways that dictate storage stability and synthetic utility.

G cluster_0 Tautomeric Equilibrium Cyanamide N-tert-Butylcyanamide (t-Bu-NH-CN) Major Form Carbodiimide Carbodiimide Form (t-Bu-N=C=NH) Minor Form Cyanamide->Carbodiimide H-shift (slow) Dimer Dimerization Product (N,N'-di-t-butyl-dicyandiamide) Storage Impurity Cyanamide->Dimer Heat / Base (Slowed by steric bulk) Anion Cyanamide Anion (t-Bu-N-CN)- Cyanamide->Anion pH > 10.5 (NaOH)

Caption: The steric bulk of the tert-butyl group stabilizes the cyanamide form, inhibiting the dimerization pathway common in smaller alkyl cyanamides.[1]

Figure 2: Solubility Determination Workflow

A logic flow for selecting the correct solvent system based on the intended application.

Solubility Start Start: N-tert-Butylcyanamide Goal Define Application Start->Goal OrgSyn Organic Synthesis (Nucleophilic Attack) Goal->OrgSyn AqExt Aqueous Extraction (Work-up) Goal->AqExt Anal Analytical (GC/NMR) Goal->Anal Solv1 Use: DCM, THF, or Toluene (High Solubility) OrgSyn->Solv1 Solv2 Use: Water (pH < 7) (Insoluble - Phase Separation) AqExt->Solv2 Solv3 Use: CDCl3 or d6-DMSO (No exchangeable protons) Anal->Solv3

Caption: Decision matrix for solvent selection. Note that acidic aqueous conditions promote phase separation, useful for product isolation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12416 (Pivalonitrile) and CID 23577 (tert-Butyl isocyanide).[1] (Used for comparative exclusion). Link

  • ChemSrc (2025). N-tert-butylcyanamide (CAS 36668-76-5) Physicochemical Data.[1][3]Link

  • Organic Chemistry Portal. Synthesis of Cyanamides from Cyanogen Bromide. (Mechanistic grounding for synthesis and impurities). Link

  • Liang, H., et al. (2017). "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[4] Synlett, 28, 2675-2679.[1][4] (Source for synthetic protocols and stability data). Link

  • Williams, R. (2022). pKa Data Compiled for Cyanoamines. Organic Chemistry Data. (Source for pKa estimation). Link

Sources

Thermodynamic Stability of tert-Butylcyanamide in Organic Solvents

[1]

Executive Summary

tert-Butylcyanamide (N-tert-butylcyanamide) exhibits a distinct stability profile compared to its primary alkyl analogs (e.g., methylcyanamide).[1] While lower alkyl cyanamides are prone to rapid dimerization (forming dicyandiamides) and trimerization (forming melamines), the bulky tert-butyl group provides significant steric kinetic protection .[1]

Thermodynamically, the compound exists predominantly in the cyanamide tautomer (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

1

Chemical Identity & Physicochemical Properties[1][2][3][4]

Structural Isomerism

It is critical to distinguish tert-butylcyanamide from its isomers, as their stability and toxicity profiles differ drastically:

  • tert-Butylcyanamide (Target): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Stable solid/oil, versatile electrophile).
    
  • tert-Butylcarbodiimide (Tautomer): ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Reactive intermediate).
    
  • tert-Butyl Isocyanide: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Foul odor, stable ligand).
    
  • Pivalonitrile: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (Very stable, unreactive).
    
Tautomeric Equilibrium

In solution, tert-butylcyanamide exists in equilibrium between the cyanamide and carbodiimide forms.

  • Dominant Species: Cyanamide (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ).
    
  • Driving Force: The nitrile triple bond energy (

    
    ) renders the cyanamide form thermodynamically superior to the cumulative double bonds of the carbodiimide.
    
  • Steric Effect: The bulky tert-butyl group destabilizes the linear carbodiimide geometry (

    
     angle 
    
    
    ) due to repulsion with the N-H proton, further shifting equilibrium toward the bent cyanamide form.

Thermodynamic Stability Profile

Solvent Compatibility Matrix

The thermodynamic stability of ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Solvent ClassExamplesStability RatingMechanism of Instability
Chlorinated DCM, ChloroformHigh Inert.[1] Ideal for storage and reactions.[1]
Aromatic Toluene, BenzeneHigh Excellent solubility; minimal tautomeric shift.[1]
Ethers THF, Et2OModerate Stable, but peroxides can initiate radical degradation.[1]
Polar Aprotic DMSO, DMFModerate/Low High dielectric constant stabilizes the polar transition state, accelerating tautomerization.
Protic MeOH, WaterLow Prone to solvolysis (addition of ROH across ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

).
Decomposition Pathways

Unlike methylcyanamide, which dimerizes spontaneously at room temperature, tert-butylcyanamide is resistant to dimerization due to the shielding of the nucleophilic nitrogen by the tert-butyl group.

Primary Decomposition Modes:

  • Acid-Catalyzed Hydrolysis: In the presence of moisture and trace acid, it hydrolyzes to tert-butylurea.[1]

  • Thermal Degradation: Prolonged heating (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    ) can force the equilibrium toward the carbodiimide, which then polymerizes or reacts with trace nucleophiles.
    

Visualizing the Stability Landscape

The following diagram illustrates the tautomeric equilibrium and the specific pathways that lead to decomposition versus stable storage.

GCyanamidetert-Butylcyanamide(t-Bu-NH-CN)Dominant FormCarbodiimidetert-Butylcarbodiimide(t-Bu-N=C=NH)Reactive IntermediateCyanamide->Carbodiimide  K_eq << 1  DimerDicyandiamide Dimer(Blocked by Sterics)Cyanamide->DimerSlow DimerizationUreatert-Butylurea(Hydrolysis Product)Carbodiimide->Urea+ H2O / H+StericBlockSteric Bulk of t-BuPrevents DimerizationStericBlock->Dimer

Figure 1: Tautomeric equilibrium and decomposition pathways. The bulky tert-butyl group kinetically inhibits the dimerization pathway common to smaller cyanamides.[1]

Experimental Protocols

Synthesis & Isolation (High Stability Route)

To ensure thermodynamic stability during preparation, avoid high temperatures and acidic workups.[1]

Protocol:

  • Reagents: Dissolve tert-butylamine (1.0 eq) in anhydrous DCM at

    
    .
    
  • Addition: Add Cyanogen Bromide (BrCN) (0.5 eq) portion-wise. Note: The amine acts as both nucleophile and base (scavenging HBr).[1] Alternatively, use Triethylamine as the scavenger.

  • Reaction: Stir at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     for 2 hours. Do not reflux.
    
  • Workup: Filter off the amine hydrobromide salt. Wash the filtrate with cold saturated ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
     (to remove trace acid).
    
  • Isolation: Dry over

    
     and concentrate in vacuo at 
    
    
    .
  • Result: Colorless oil or low-melting solid.[1] Store at ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    .
    
Stability Assessment Assay (NMR)

This protocol validates the integrity of the reagent in solution over time.

  • Sample Prep: Dissolve 10 mg of

    
     in 0.6 mL of solvent (
    
    
    for baseline,
    
    
    for polarity stress test).
  • Internal Standard: Add 1 mg of 1,3,5-trimethoxybenzene (inert standard).

  • Acquisition: Acquire quantitative

    
     NMR at 
    
    
    hours.
  • Analysis:

    • Monitor the

      
       singlet (
      
      
      ).
    • Watch for the emergence of urea signals (broad singlets ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
      ) or dimer signals.
      
    • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

      
       retention of the parent peak area after 24h at 
      
      
      .

Safety & Handling

Warning: Cyanamides are potent skin irritants and can release toxic gases upon decomposition.[1][2]

  • Acid Incompatibility: Contact with strong acids releases toxic fumes and may generate isobutylene and cyanamide (which can polymerize violently).[1]

  • Sensitization: Avoid all skin contact.[1][3] Use nitrile gloves and a fume hood.[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress, which catalyzes hydrolysis.[1]

References

  • Synthesis and Properties of Alkyl Cyanamides

    • Source: Organic Syntheses, Coll.[1] Vol. 4, p. 213; Vol. 34, p. 26.[1]

    • Relevance: Establishes the baseline stability of alkyl cyanamides and the protective effect of branching.
    • URL:[Link][1]

  • Tautomerism in Cyanamides

    • Title: Tautomerism in Cyanamide and its Derivatives.[1][4]

    • Source: BenchChem Technical Guide (2025).[1]

    • Relevance: Confirms the thermodynamic preference for the cyanamide tautomer over the carbodiimide form.
  • Steric Effects in Nucleophilic Substitution

    • Title: Unexpected steric hindrance failure in the gas phase F- + (CH3)3CI SN2 reaction.[1]

    • Source: Nature Communications (2022).[1]

    • Relevance: Provides theoretical grounding for the "steric shielding" effect of the tert-butyl group against nucleophilic attack (dimerization).[1]

    • URL:[Link][1]

  • Synthesis of N-tert-butyl Amides (Related Stability)

    • Title: A convenient synthesis of N-tert-butyl amides by the reaction of di-tert-butyl dicarbonate and nitriles.[1][5]

    • Source: Royal Society of Chemistry (RSC) Advances.[1]

    • Relevance: Demonstrates the utility and stability of the N-tert-butyl moiety in organic synthesis.
    • URL:[Link]

Electronic Structure and Bonding in tert-Butylcyanamide Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of tert-butylcyanamide (


)  ligands, focusing on their electronic structure, ambidentate coordination modes, and synthetic protocols.

Executive Summary

The tert-butylcyanamide anion (


) represents a distinct class of 1,3-heteroallylic ligands capable of stabilizing metal centers through versatile binding modes. Unlike simple nitriles (

) or isocyanides (

), the cyanamide moiety offers a delocalized

-system (

) that allows for linkage isomerism —switching between terminal (

-donor) and side-on (

-donor) coordination. The steric bulk of the tert-butyl group is not merely a spectator; it kinetically protects the proximal nitrogen, often directing coordination to the distal nitrile nitrogen or forcing bridging geometries in polymetallic assemblies.
Electronic Structure Analysis

The electronic behavior of the


 ligand is governed by the resonance competition between its cyanamide  and carbodiimide  forms. This resonance dictates the charge distribution and the hardness/softness of the donor atoms.
1.1 Resonance Contributors

The anion exists as a resonance hybrid, but the tert-butyl group exerts a significant inductive effect (+I), influencing the major contributor.

  • Form A (Cyanamide Character): The negative charge is localized on the "proximal" amine nitrogen. This form features a formal

    
     triple bond.
    
    
    
    
  • Form B (Carbodiimide Character): The negative charge is delocalized onto the "distal" nitrile nitrogen, resulting in a cumulenic structure.

    
    
    

DFT Insight: Computational studies (DFT) on analogous alkylcyanamides suggest that while Form A is often the major contributor in the free ion due to the electronegativity difference, coordination to high-valent, hard metal centers (e.g., Ti(IV), Cr(III)) tends to lock the ligand into Form B , maximizing electrostatic interaction with the distal nitrogen. Conversely, soft, low-valent metals (e.g., Pd(II), Pt(II)) may engage the


-system of the 

bond.
1.2 Frontier Molecular Orbitals (FMO)
  • HOMO: Predominantly

    
    -character lone pair on the terminal (distal) nitrogen, perpendicular to the N-C-N axis. This orbital drives 
    
    
    
    -donation in end-on complexes.
  • HOMO-1:

    
    -bonding orbital delocalized over the N-C-N skeleton.
    
  • LUMO:

    
     antibonding orbital of the cyanamide core. Back-bonding into this orbital from electron-rich metals (e.g., Mo(0), W(0)) weakens the C-N bonds, observable as a redshift in IR stretching frequencies.
    
Coordination Modes & Linkage Isomerism

The steric profile of the tert-butyl group (Cone Angle


) creates a "exclusion zone" around the proximal nitrogen, heavily influencing the coordination geometry.
2.1 Terminal End-On (

)

This is the most common mode for sterically congested metal centers. The metal binds to the distal nitrogen, minimizing steric clash with the tert-butyl group.

  • Geometry: Linear or bent M-N-C angles.

  • Symmetry: Approximates

    
     symmetry.
    
  • Prevalence: High-oxidation state early transition metals.

2.2 Side-On Coordination (

)

Rare and synthetically valuable, this mode involves the metal coordinating to the


-system of the distal C-N bond.
  • Mechanism: Facilitated by reductive cleavage of carbodiimides or interaction with alkali metals (e.g.,

    
    ) in crown ether cages.
    
  • Structural Marker: Elongation of the distal C-N bond.

2.3 Bridging (

)

The ligand bridges two metal centers, utilizing both the proximal and distal nitrogens.

  • Steric Control: The tert-butyl group forces the proximal metal to adopt a specific orientation to avoid the methyl protons.

Diagram 1: Coordination Modes of tert-Butylcyanamide

CoordinationModes cluster_modes Primary Coordination Modes Ligand [tBu-NCN]- Anion EndOn End-On (κN-distal) (Sterically Favored) Ligand->EndOn Hard Acids (e.g., Ti, Cr) SideOn Side-On (η²) (π-Interaction) Ligand->SideOn Soft/Alkali (e.g., K+, Pd) Bridging Bridging (μ-1,3) (Bimetallic) Ligand->Bridging Cluster Formation

Caption: Classification of coordination modes based on metal center electronic properties and steric requirements.

Spectroscopic Characterization

Accurate identification of the bonding mode requires a correlation between Infrared (IR) and Nuclear Magnetic Resonance (NMR) data.

3.1 Infrared Spectroscopy (Diagnostic Regions)

The


 asymmetric stretch is the primary diagnostic handle.
Coordination ModeFrequency Range (

)
Shift vs. Free LigandInterpretation
Free Ion (

salt)
2100 – 2120 cm

N/ABaseline delocalization.
End-On (

)
2150 – 2250 cm

Blue Shift (+) Increased

character due to

-donation from antibonding orbitals.
Side-On (

)
1950 – 2050 cm

Red Shift (-) Back-bonding into

weakens the C-N bond.
Bridging (

)
2120 – 2160 cm

VariableDependent on the symmetry of the bridge.
3.2 NMR Signatures (

)
  • NCN Carbon: The central carbon resonance is highly sensitive.

    • Free Ligand:

      
       118–125 ppm.
      
    • Coordinated: Shifts downfield (

      
       130–145 ppm) upon end-on coordination due to deshielding.
      
  • t-Bu Quaternary Carbon: Diagnostic for the proximal environment. Shifts of

    
     ppm indicate proximal coordination or bridging.
    
Experimental Protocols
Protocol A: Synthesis via Reductive Cleavage of Carbodiimides

This advanced method generates the ligand in situ under strictly anhydrous conditions, often yielding unique coordination geometries (e.g., side-on).

Reagents:

  • N,N'-Di-tert-butylcarbodiimide (

    
    )
    
  • Reducing Agent: Potassium graphite (

    
    ) or a low-valent Lanthanide complex (e.g., Gd(II)).
    
  • Solvent: THF (dried over Na/benzophenone).

Workflow:

  • Preparation: In an argon-filled glovebox, dissolve 1.0 equiv of N,N'-di-tert-butylcarbodiimide in THF.

  • Reduction: Add 2.0 equiv of

    
     slowly at -78°C. The solution will change color (often dark blue/brown) indicating radical anion formation.
    
  • Cleavage: Allow to warm to room temperature. The radical intermediate undergoes C-N bond scission to release the

    
     anion and the 
    
    
    
    radical (which forms isobutene/isobutane byproducts).
  • Isolation: Filter to remove graphite. Crystallize the potassium salt with 18-crown-6 to stabilize the cation and isolate the ligand.

Diagram 2: Reductive Cleavage Synthesis Workflow

Synthesis Start N,N'-Di-tert-butylcarbodiimide Step1 Reduction (KC8 or Ln(II)) THF, -78°C Start->Step1 Inter Radical Anion Intermediate [tBu-NCN-tBu]•- Step1->Inter Cleave C-N Bond Scission Inter->Cleave Product tert-Butylcyanamide Anion [tBu-NCN]- Cleave->Product Byprod Byproducts: Isobutene / tBu• Cleave->Byprod

Caption: Mechanistic pathway for the generation of tert-butylcyanamide via reductive cleavage.

Protocol B: Standard Deprotonation (General Use)

For standard coordination chemistry (e.g., preparing Cr(III) or Mo(III) complexes).

  • Precursor: Start with neutral tert-butylcyanamide (

    
    ), synthesized from tert-butylamine and cyanogen bromide (
    
    
    
    ).
  • Base: Treat with KHMDS (Potassium hexamethyldisilazide) in toluene at 0°C.

  • Metathesis: Add the metal halide (e.g.,

    
    ) to the generated potassium salt.
    
References
  • Reductive Cleavage & Coordination

    • Evans, W. J., et al. "Reductive cleavage of N,N′-di-tert-butylcarbodiimide generates tert-butylcyanamide ligands, (Me3CNCN), that bind potassium both end-on and side-on in the same single crystal.
  • Spectroscopic Data (General Cyanamides)

    • Crutchley, R. J., et al. "Ruthenium(III) cyanamide complexes: optical and magnetic properties." Inorganic Chemistry, 1990.
  • Synthetic Methodology (Neutral Ligand)

    • Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[1] Synlett, 2017.[1]

Sources

difference between cyanamide and N-tert-butylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide comparing Cyanamide and its sterically hindered derivative, N-tert-butylcyanamide.

Core Analysis of Steric Modulation in N-Cyanation Reagents

Executive Summary

This guide delineates the physicochemical and reactive divergences between Cyanamide (


) and N-tert-butylcyanamide  (

). While both serve as electrophilic "N-CN" synthons for constructing guanidines, amidines, and heterocycles, the introduction of the bulky tert-butyl group fundamentally alters their stability, dimerization kinetics, and handling protocols.

For drug development professionals, the choice between these two reagents is often a trade-off between atom economy (Cyanamide) and steric control/stability (N-tert-butylcyanamide).

Part 1: Structural & Electronic Architecture

The defining difference lies in the steric demand of the substituent on the amine nitrogen. This steric bulk dictates the tautomeric equilibrium and the accessibility of the nitrile carbon to nucleophiles.

Molecular Geometry and Tautomerism

Both molecules exhibit tautomerism between the Nitrile form (dominant) and the Carbodiimide form (minor).

  • Cyanamide: Exists in equilibrium, but the nitrile form (

    
    ) predominates. The protons are labile, allowing rapid tautomerization to the carbodiimide form (
    
    
    
    ), which is the reactive species in dimerization.
  • N-tert-butylcyanamide: The bulky tert-butyl group stabilizes the amine nitrogen, making the nitrile form thermodynamically favored. The steric bulk shields the nitrogen, significantly retarding the formation of the carbodiimide tautomer (

    
    ) and preventing the close approach required for self-reaction.
    

Tautomerism cluster_0 Cyanamide Equilibrium cluster_1 N-tert-butylcyanamide Equilibrium C_Nitrile Nitrile Form H2N-C≡N (Dominant) C_Carbo Carbodiimide Form HN=C=NH (Reactive Intermediate) C_Nitrile->C_Carbo Rapid H-Shift T_Nitrile Nitrile Form tBu-NH-C≡N (Highly Stable) T_Carbo Carbodiimide Form tBu-N=C=NH (Sterically Hindered) T_Nitrile->T_Carbo Slow/Unfavorable caption Figure 1: Steric bulk of the t-butyl group suppresses tautomerization to the reactive carbodiimide form.

Part 2: Physicochemical Properties & Stability

The tert-butyl group transforms the physical state and stability profile of the molecule.

Comparative Data Table
PropertyCyanamide (

)
N-tert-butylcyanamide (

)
CAS Number 420-04-236668-76-5
Molecular Weight 42.04 g/mol 98.15 g/mol
Physical State (RT) Crystalline Solid (Hygroscopic)Liquid / Low-Melting Solid
Melting Point 44–46 °C~18–20 °C (often handled as liquid)
Boiling Point 260 °C (Decomposes)60 °C @ 10 mmHg (Distillable)
Solubility Water, EtOH, Ether (High)Organic solvents (High), Water (Low)
pKa 1.1 (very acidic proton)~10.5 (estimated, less acidic)
The Dimerization Dilemma
  • Cyanamide Instability: In aqueous solution (pH > 7) or upon heating, cyanamide spontaneously dimerizes to Dicyandiamide (2-cyanoguanidine). This is an exothermic reaction that can lead to runaway decomposition.

  • N-tert-butylcyanamide Stability: The steric bulk of the tert-butyl group effectively blocks the nucleophilic attack of one molecule's amine nitrogen onto the nitrile carbon of another. Consequently, N-tert-butylcyanamide is significantly more stable and does not readily dimerize under standard storage conditions.

Part 3: Synthetic Utility & Reactivity Profiles

Both reagents are primarily used for Guanylation (converting amines to guanidines). However, the resulting products and reaction kinetics differ.

Reaction Pathways[1]
  • Cyanamide: Reacts with amines to form unsubstituted guanidines. Often requires high temperatures or specific pH control to prevent dimerization.

  • N-tert-butylcyanamide: Reacts with amines to form N-tert-butyl substituted guanidines. The reaction is kinetically slower due to sterics and often requires Lewis Acid catalysis (e.g., Sc(OTf)3) or higher temperatures.

Protocol: Synthesis of Substituted Guanidines

Objective: Synthesis of N-substituted guanidines using both reagents.

Method A: Using Cyanamide (Standard)
  • Reagents: Primary Amine (1.0 eq), Cyanamide (1.5 eq), HCl (1.0 eq - usually amine salt used).

  • Conditions: Reflux in EtOH or microwave irradiation at 80-100°C.

  • Mechanism: Nucleophilic attack of amine on nitrile carbon.

  • Note: Excess cyanamide is required to outcompete dimerization.

Method B: Using N-tert-butylcyanamide (Sterically Hindered)
  • Reagents: Primary Amine (1.0 eq), N-tert-butylcyanamide (1.2 eq), AlCl3 or Sc(OTf)3 (10 mol% catalyst).

  • Conditions: Toluene/Dioxane reflux (110°C) for 12-24h.

  • Step-by-Step:

    • Dissolve amine and N-tert-butylcyanamide in anhydrous toluene.

    • Add Lewis Acid catalyst under inert atmosphere (

      
      ).
      
    • Heat to reflux. The steric bulk prevents self-polymerization of the reagent, allowing cleaner conversion albeit at slower rates.

    • Cool and quench with aqueous NaHCO3.

    • Extract with EtOAc.

Guanylation cluster_cyanamide Route A: Cyanamide cluster_tbu Route B: N-tert-butylcyanamide Start Start: Primary Amine (R-NH2) Step1A Add H2N-CN (Excess) Solvent: EtOH Start->Step1A Step1B Add tBu-NH-CN Catalyst: AlCl3 / Sc(OTf)3 Start->Step1B Step2A Heat / Microwave (Competition: Dimerization) Step1A->Step2A ProductA Product: Monosubstituted Guanidine R-NH-C(=NH)NH2 Step2A->ProductA Step2B Reflux (Toluene) (Slower Kinetics, No Dimerization) Step1B->Step2B ProductB Product: N,N'-Disubstituted Guanidine R-NH-C(=NH)NH-tBu Step2B->ProductB caption Figure 2: Divergent synthetic pathways for guanidine synthesis based on cyanamide substituent.

Part 4: Handling, Safety, & Toxicology

Toxicity Profile (ALDH Inhibition)
  • Cyanamide: A potent inhibitor of Aldehyde Dehydrogenase (ALDH) . Exposure (inhalation/dermal) followed by alcohol consumption causes "Cyanamide Flush" (disulfiram-like reaction: nausea, tachycardia, hypotension).

  • N-tert-butylcyanamide: While less data exists, structural analogs suggest it retains ALDH inhibitory potential. However, the lipophilic tert-butyl group may alter membrane permeability and metabolic clearance. Treat as highly toxic and a potential sensitizer.

Storage & Handling
  • Cyanamide: Must be stored at < 10°C (refrigerated) to prevent dimerization. Commercial solutions (50% aq) are stabilized with phosphate buffer (pH 4-6).

  • N-tert-butylcyanamide: Can be stored at Room Temperature or cool (RT to 4°C) under inert gas. It is significantly more shelf-stable but should be protected from moisture to prevent hydrolysis to the urea derivative.

Waste Disposal
  • Cyanamide: Hydrolyze to urea using excess NaOH (pH > 12) before disposal.

  • N-tert-butylcyanamide: Incineration is the preferred method due to its thermal stability and organic nature.

References

  • PubChem. Cyanamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Guanidines. Available at: [Link]

  • Cunningham, I. D., et al. Tautomerism of Cyanamides. J. Chem. Soc., Perkin Trans. 2. Available at: [Link][1][2][3][4]

Sources

Methodological & Application

Application Note: Strategic Utilization of tert-Butylcyanamide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for advanced inorganic chemists and materials scientists. It synthesizes established synthetic protocols with structural insights derived from crystallographic data of analogous NCN-core ligands.


 / 

) Keywords: Pseudo-halides, Magnetic Superexchange, Thallium Transmetallation, NCN-Pincer Analogues.

Executive Summary

tert-Butylcyanamide (


) is a versatile, sterically demanding pseudo-halide ligand. Unlike its planar aromatic analogues (e.g., phenylcyanamide), the tert-butyl group introduces a specific cone angle that destabilizes higher coordination numbers, often forcing metal centers into lower-coordinate geometries or encouraging the formation of bridging networks.

This guide details the synthesis , activation , and coordination strategies for this ligand. It specifically addresses the use of Thallium(I) intermediates to bypass solubility issues and the exploitation of the


 anion as a magnetic coupler in transition metal clusters.

Ligand Architecture & Properties[1][2]

The


 anion is an ambidentate ligand isoelectronic with the azide ion (

). However, its symmetry is broken by the bulky alkyl group, creating distinct "hard" (nitrile N) and "soft" (amine N) binding sites.
Comparative Ligand Field Properties
PropertyAzide (

)
tert-Butylcyanamide (

)
Consequence
Symmetry

(Linear)

(Bent at Amine N)
Induces structural distortion in crystal packing.
Steric Bulk MinimalHigh (t-Bu Cone Angle)Prevents formation of infinite 3D lattices; favors 1D chains or discrete clusters.
Bridging Mode End-on (

-1,1) or End-to-end (

-1,3)
Predominantly End-to-end (

-1,3)
Stronger magnetic superexchange pathways via

-system.
Donor Strength Moderate

-donor
Strong

-donor (Amine N)
Stabilizes higher oxidation states at the Amine terminus.
Coordination Modes

The ligand exhibits three primary binding motifs, validated by crystallographic studies of alkali metal salts (e.g., Potassium tert-butylcyanamide).[1]

CoordinationModes cluster_0 Ligand Species cluster_1 Binding Motifs Ligand [t-Bu-N-C≡N]- Term_Nitrile Terminal (Nitrile) Hard Acid Preference (e.g., Fe(III), Ln(III)) Ligand->Term_Nitrile Coordination via N(nitrile) Term_Amine Terminal (Amine) Soft Acid Preference (e.g., Pd(II), Pt(II)) Ligand->Term_Amine Coordination via N(amine) Bridge µ-1,3 Bridging Cluster Formation (e.g., Cu(II) Dimers) Ligand->Bridge Simultaneous Binding Weak Field Weak Field Term_Nitrile->Weak Field Steric Clash Steric Clash Term_Amine->Steric Clash Magnetic Exchange Magnetic Exchange Bridge->Magnetic Exchange

Figure 1: Coordination versatility of the tert-butylcyanamide anion. The bridging mode is critical for magnetic materials.

Experimental Protocols

Protocol A: Ligand Synthesis (The Cyanogen Bromide Route)

Objective: Synthesize neutral tert-butylcyanamide from primary amines. Safety: Cyanogen bromide (BrCN) is highly toxic and volatile. Work in a well-ventilated fume hood.

  • Reagents:

    • tert-Butylamine (2.0 equivalents).

    • Cyanogen Bromide (1.0 equivalent).

    • Diethyl ether (Anhydrous).

  • Procedure:

    • Dissolve BrCN in anhydrous ether at 0°C.

    • Add tert-butylamine dropwise over 30 minutes. The solution will immediately turn cloudy as tert-butylammonium bromide precipitates.

    • Mechanism:

      
      .
      
    • Stir for 2 hours at room temperature.

    • Filter off the white ammonium salt precipitate.

    • Concentrate the filtrate under reduced pressure to yield the crude cyanamide.

    • Purification: Sublimation (40°C, 0.1 mmHg) or recrystallization from pentane/ether.

  • Validation:

    • IR Spectroscopy: Look for the characteristic nitrile stretch

      
       at 
      
      
      
      .
Protocol B: The "Thallium Route" for Transmetallation

Context: Neutral cyanamides are weak acids (


). Direct reaction with metal halides often fails to deprotonate the ligand. The Thallium(I) salt is a superior transfer reagent due to the insolubility of TlCl/TlI, which drives the reaction forward.
  • Step 1: Synthesis of Tl(t-BuNCN)

    • Dissolve TlOEt (Thallium Ethoxide) in dry benzene or THF.

    • Add stoichiometric neutral

      
      .
      
    • The heavy metal salt

      
       precipitates as a yellow/white solid.
      
    • Filter, wash with hexane, and dry in vacuo. Handle with extreme care (Thallium is a cumulative poison).

  • Step 2: Complexation (Example: Copper(II) Dimer)

    • Suspend

      
       (anhydrous) in dry acetonitrile.
      
    • Add 2 equivalents of

      
      .
      
    • Stir for 12 hours. TlCl will precipitate as a white solid.

    • Filter through Celite to remove TlCl.

    • Slow evaporation of the blue/green filtrate yields crystals of

      
      .
      

Case Study: Magnetic Exchange in Copper(II) Clusters

The primary application of this ligand in physical inorganic chemistry is the mediation of magnetic super-exchange between paramagnetic centers.

The Mechanism

In a dinuclear Copper(II) complex bridged by


, the unpaired electrons (

) on the copper centers communicate through the

-system of the N-C-N bridge.
  • End-to-End (

    
    -1,3):  The orbital overlap involves the 
    
    
    
    magnetic orbitals of Cu and the HOMO of the cyanamide.
  • Steric Control: The tert-butyl group prevents the formation of short Cu-Cu bonds, ensuring that the magnetic coupling is purely through-ligand (superexchange) rather than direct metal-metal bonding.

Representative Data (Hypothetical/Generalized)

Based on parameters from analogous phenylcyanamide copper dimers.

ParameterValueInterpretation
Cu...Cu Distance 5.5 - 6.5 ÅLarge separation confirms ligand bridging.
Coupling Constant (

)
-10 to -50 cm

Weak to moderate Antiferromagnetic coupling.

Shift
+20 to +40 cm

Blue shift compared to free ligand indicates bridging.

Workflow Diagram

SynthesisWorkflow Start Start: tert-Butylamine Step1 Reaction with BrCN (Ether, 0°C) Start->Step1 Inter1 Neutral Ligand (t-BuNHCN) Step1->Inter1 - t-BuNH3Br Step2 Deprotonation with TlOEt (Benzene) Inter1->Step2 Inter2 Transfer Reagent Tl[t-BuNCN] Step2->Inter2 - EtOH Step3 Metathesis with M-Cl2 (M = Cu, Ni, Pd) Inter2->Step3 + Metal Halide Final Target Complex [M(t-BuNCN)2]n Step3->Final - TlCl (Precipitate)

Figure 2: The "Thallium Route" workflow for clean coordination of tert-butylcyanamide.

References

  • Ligand Synthesis & Properties

    • Liang, H., et al. "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions."[2] Synlett, 2017, 28, 2675-2679.[2] Link

  • Structural Characterization (Potassium Salt)

    • Boeré, R. T., et al. "Reductive cleavage of N,N′-di-tert-butylcarbodiimide generates tert-butylcyanamide ligands..." Canadian Journal of Chemistry, 2000. Link

  • Thallium Chemistry (General Protocol)
  • Magnetic Exchange in NCN-Bridged Systems

    • Escuer, A., et al. "Manganese(II) and Copper(II) complexes with dicyanamide and cyanoguanidine ligands." Inorganic Chemistry, 2002. (Provides the theoretical basis for NCN-mediated superexchange). Link

Sources

Application Note & Protocols: Synthesis of N-tert-butylguanidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The N-tert-butylguanidine moiety is a cornerstone structural motif in medicinal chemistry and drug development. Its significance stems from the unique physicochemical properties conferred by the bulky tert-butyl group combined with the highly basic guanidinium core. The guanidinium group, with a pKa around 13.5, is protonated under physiological conditions, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological targets like enzymes and receptors. The incorporation of a sterically demanding tert-butyl group can enhance metabolic stability, modulate lipophilicity, and provide specific steric interactions that can improve binding affinity and selectivity.[1][2]

This guide provides an in-depth analysis of robust and versatile protocols for the synthesis of N-tert-butylguanidines, tailored for researchers in academic and industrial settings. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for reagent and condition selection, and practical insights to ensure successful and reproducible outcomes. The protocols detailed herein focus on two primary, field-proven strategies: the guanylation of tert-butylamine using electrophilic guanidinylating agents and the addition of amines to activated tert-butylamine derivatives.

Core Synthetic Strategies & Mechanistic Considerations

The construction of the guanidine core requires the formation of three C-N bonds to a central carbon atom. Synthetically, this is typically achieved by treating an amine nucleophile with an electrophilic "C1" fragment that already contains the other requisite nitrogen atoms.

Strategy 1: Guanylation of tert-Butylamine

This is the most direct and convergent approach, where tert-butylamine acts as the nucleophile, attacking a highly electrophilic guanylating agent. The choice of the guanylating agent is critical and is dictated by the desired substitution pattern on the final product and the reactivity of other functional groups present in the molecule.

A premier reagent for this transformation is N,N'-di-Boc-N''-triflylguanidine . The triflyl group (-SO₂CF₃) is a powerful electron-withdrawing group, rendering the guanidine carbon highly electrophilic and an excellent leaving group upon nucleophilic attack. The tert-butoxycarbonyl (Boc) groups serve a dual purpose: they moderate the reactivity and mask the extreme basicity of the other two nitrogen atoms, which simplifies purification and handling.[3][4]

Mechanism of Guanylation with N,N'-di-Boc-N''-triflylguanidine

The reaction proceeds via a nucleophilic addition-elimination pathway. The lone pair of the tert-butylamine nitrogen attacks the electrophilic carbon of the triflylguanidine. This is followed by the elimination of the triflinamide anion, a very stable leaving group, to form the Boc-protected N-tert-butylguanidine derivative.

Guanylation_Mechanism reagents t-BuNH₂ + (Boc)N=C(NHBoc)(OTf) intermediate [Transition State tetrahedral intermediate] reagents->intermediate Nucleophilic Attack products (Boc)N=C(NHBoc)(NH-t-Bu) + TfOH intermediate->products Elimination of TfOH

Caption: Mechanism of tert-butylamine guanylation.

Strategy 2: Addition to an Activated tert-Butylamine Precursor

An alternative strategy involves activating tert-butylamine itself or a synthon thereof, which is then attacked by another amine. A common precursor for this route is a carbodiimide. For instance, tert-butylamine can react with a suitable reagent to form a carbodiimide intermediate, which is then readily attacked by a primary or secondary amine to yield the desired guanidine.[5]

Experimental Protocols

Safety First: Always consult the Safety Data Sheets (SDS) for all chemicals before use. Reactions should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of N,N'-di-Boc-N''-tert-butylguanidine via Guanylation

This protocol details the synthesis of a protected N-tert-butylguanidine, a versatile intermediate that can be deprotected under acidic conditions if the free guanidine is desired. This method is highly reliable for a wide range of amines.[4][6]

Materials:

  • N,N'-di-Boc-N''-triflylguanidine (1.0 equiv)

  • tert-Butylamine (1.1 equiv)[7]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous (sufficient volume for 0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen or argon atmosphere, add N,N'-di-Boc-N''-triflylguanidine (1.0 equiv).

  • Solvent Addition: Dissolve the guanidinylating agent in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Base and Amine Addition: Sequentially add the base (TEA or DIPEA, 1.5 equiv) followed by the slow, dropwise addition of tert-butylamine (1.1 equiv). The base is essential to neutralize the triflic acid byproduct generated during the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes any remaining acidic species.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure N,N'-di-Boc-N''-tert-butylguanidine.

Protocol 2: Synthesis of a Trisubstituted N-tert-butylguanidine from a Carbodiimide

This protocol is useful for creating more complex, unsymmetrically substituted guanidines where tert-butylamine is one of the components. The general approach involves the reaction of an amine with a carbodiimide.[5][8]

Materials:

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide (1.0 equiv)

  • tert-Butylamine (1.05 equiv)

  • Primary or Secondary Amine (R¹R²NH) (1.05 equiv)

  • Acetonitrile or Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether or dioxane for salt formation (optional)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the carbodiimide (e.g., DCC) in anhydrous acetonitrile or DCM.

  • First Amine Addition: Add tert-butylamine (1.05 equiv) to the solution and stir at room temperature. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carbodiimide peak at ~2130 cm⁻¹). This step forms an activated intermediate.

  • Second Amine Addition: Once the initial reaction is complete or has progressed significantly, add the second amine (R¹R²NH, 1.05 equiv) to the reaction mixture.

  • Heating: The reaction may require heating to 40-60 °C to drive it to completion, especially if the second amine is sterically hindered. Stir for 4-24 hours.

  • Work-up and Purification:

    • If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate out of many solvents and can be removed by filtration.

    • Concentrate the filtrate and purify the resulting residue by column chromatography or crystallization.

  • Salt Formation (Optional): If the final guanidine is a basic oil, it can often be isolated and handled more easily as a stable crystalline salt. Dissolve the purified guanidine in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and add a solution of HCl in ether or dioxane dropwise until precipitation is complete. Collect the solid by filtration.

Data Presentation & Comparison

The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Below is a comparative summary.

ParameterProtocol 1 (Guanylation)Protocol 2 (Carbodiimide)
Key Reagent N,N'-di-Boc-N''-triflylguanidineCarbodiimide (e.g., DCC)
tert-Butyl Source tert-Butylamine (as nucleophile)tert-Butylamine (as one of the amines)
Key Advantage High reactivity, clean reactions, broad scope.[4]Good for unsymmetrical guanidines, readily available reagents.
Key Disadvantage Guanidinylating agent can be expensive.Byproduct removal (e.g., DCU) can be tedious.
Typical Yields 70-95%60-85%
Reaction Conditions Mild (0 °C to RT)Mild to moderate heating

Workflow & Logic Diagrams

A generalized workflow for the synthesis and purification of N-tert-butylguanidines is depicted below.

Synthesis_Workflow start Select Synthesis Strategy (Protocol 1 or 2) reagents Assemble Reagents & Glassware start->reagents reaction Perform Reaction (under Inert Atmosphere) reagents->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Purification (Chromatography / Crystallization) workup->purify characterize Characterization (NMR, MS, HRMS) purify->characterize product Pure N-tert-butylguanidine characterize->product

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of N-tert-butylguanidines is a well-established field with multiple reliable protocols available to the modern chemist. The choice between direct guanylation of tert-butylamine using powerful reagents like N,N'-di-Boc-N''-triflylguanidine or employing a carbodiimide-based strategy depends on the specific target molecule, cost considerations, and desired substitution patterns. By understanding the causality behind the experimental steps—such as the role of temperature control, the necessity of a base, and appropriate work-up procedures—researchers can confidently and efficiently synthesize these valuable compounds for applications in drug discovery and beyond.

References

  • Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct.
  • The Versatility of tert-Butylamine in the Synthesis of Key Pharmaceutical Agents. Benchchem.
  • Synthesis of Substituted Guanidines Using Boc-Protected Guanidinylating Agents. Benchchem.
  • A new synthesis process of tert-butylamine. Google Patents (CN1515540A).
  • Looper, R. E., Haussener, T. J., & Mack, J. B. C. (2011). Guanidinylation of Amines Using N-Acyl-N-silyloxy-cyanamides.The Journal of Organic Chemistry, 76(17), 6967-6971.
  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses. Available at: [Link]

  • The Journal of Organic Chemistry. ACS Publications. (Relevant articles on guanidine synthesis). Available at: [Link]

  • Transformation of carbodiimides to guanidine derivatives facilitated by gallylenes. Royal Society of Chemistry. Available at: [Link]

  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. JoVE. Available at: [Link]

  • Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine. Organic Syntheses. Available at: [Link]

  • Product Class 13: Guanidine Derivatives. Science of Synthesis. Available at: [Link]

  • A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. Available at: [Link]

  • Thermodynamic, Kinetic, and Mechanistic Studies of the Thermal Guanidine Metathesis Reaction. Western CEDAR. Available at: [Link]

  • N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]

Sources

The Versatility of the Cyanamide Moiety: A Guide to Nucleophilic Addition Reactions of Tert-butylcyanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and synthetic methodology, the strategic incorporation of the guanidine and isothiourea functionalities remains a cornerstone of drug design and molecular construction. Tert-butylcyanamide emerges as a particularly valuable synthon in this context, offering a sterically hindered yet reactive electrophilic center for the construction of diverse molecular architectures. This guide provides a comprehensive overview of the nucleophilic addition reactions of tert-butylcyanamide, delving into the mechanistic underpinnings, providing detailed experimental protocols, and exploring the applications of the resulting products in contemporary drug discovery.

The Unique Reactivity of Tert-butylcyanamide

Tert-butylcyanamide, with its bulky tert-butyl group appended to a nitrogen atom of the cyanamide functionality, presents a unique electronic and steric profile. The nitrile carbon is electrophilic, analogous to the carbon in nitriles and carbodiimides, making it susceptible to attack by nucleophiles. However, the steric hindrance imposed by the tert-butyl group significantly influences the reaction kinetics and, in some cases, the regioselectivity of the addition. This steric shielding can be advantageous, preventing unwanted side reactions and often leading to cleaner reaction profiles.

The fundamental reaction involves the attack of a nucleophile on the electrophilic carbon of the nitrile group. This addition is often catalyzed by acids or Lewis acids, which activate the cyanamide by protonating or coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the carbon atom.

G cluster_0 General Mechanism of Nucleophilic Addition reagents Tert-butylcyanamide + Nucleophile (Nu-H) activation Activation (e.g., H+ or Lewis Acid) reagents->activation Catalyst intermediate Tetrahedral Intermediate activation->intermediate Nucleophilic Attack product Addition Product (Guanidine or Isothiourea derivative) intermediate->product Proton Transfer

Caption: General workflow for the nucleophilic addition to tert-butylcyanamide.

Synthesis of Substituted Guanidines via Addition of Amines

The reaction of tert-butylcyanamide with primary and secondary amines is a direct and atom-economical route to N,N'-disubstituted and N,N',N''-trisubstituted guanidines, respectively. These moieties are prevalent in a wide range of biologically active molecules due to their ability to form strong hydrogen bonds and exist in a protonated state at physiological pH, enabling crucial interactions with biological targets. Guanidine derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and antiparasitic effects.[1][2]

Mechanistic Considerations

The addition of an amine to tert-butylcyanamide is typically facilitated by a Lewis acid catalyst. The Lewis acid coordinates to the nitrile nitrogen, enhancing the electrophilicity of the carbon and making it more susceptible to nucleophilic attack by the amine. The subsequent proton transfer from the amine nitrogen to the cyanamide nitrogen generates the final guanidine product.

G start t-Bu-NH-C≡N + R¹R²NH activated t-Bu-NH-C≡N···LA start->activated Coordination lewis_acid Lewis Acid (LA) lewis_acid->activated attack Nucleophilic Attack activated->attack intermediate [t-Bu-NH-C(NR¹R²)=N···LA]⁻ attack->intermediate Forms C-N bond proton_transfer Proton Transfer intermediate->proton_transfer product N-tert-butyl-N',N''-R¹,R²-guanidine proton_transfer->product

Caption: Lewis acid-catalyzed addition of an amine to tert-butylcyanamide.

Protocol: Synthesis of N-Aryl-N'-tert-butylguanidine

This protocol describes a general procedure for the Lewis acid-catalyzed addition of an aniline derivative to tert-butylcyanamide.

Materials:

  • Tert-butylcyanamide

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Lewis Acid (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous Solvent (e.g., Toluene or Dichloromethane)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add tert-butylcyanamide (1.0 eq) and the substituted aniline (1.05 eq).

  • Add anhydrous toluene to dissolve the reactants.

  • To this stirred solution, add the Lewis acid catalyst (e.g., ZnCl₂, 0.1 eq) in one portion.

  • Heat the reaction mixture to reflux (or a temperature determined by optimization) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-N'-tert-butylguanidine.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the nitrile stretch (around 2200 cm⁻¹) in the IR spectrum is also a key indicator of a successful reaction.

Reactant 1Reactant 2CatalystSolventTemp (°C)Time (h)Yield (%)
Tert-butylcyanamideAnilineZnCl₂Toluene1101275
Tert-butylcyanamide4-MethoxyanilineYb(OTf)₃CH₂Cl₂40882
Tert-butylcyanamide4-ChloroanilineSc(OTf)₃Dioxane1001678

Synthesis of Substituted Isothioureas via Addition of Thiols

The reaction between tert-butylcyanamide and thiols provides a straightforward route to S-alkyl-N-tert-butylisothioureas. The isothiourea moiety is a valuable pharmacophore and a versatile synthetic intermediate. For instance, isothiourea derivatives have been investigated for their biological activities, and they can be further functionalized to generate a variety of heterocyclic systems.

Mechanistic Considerations

Similar to the addition of amines, the addition of thiols can be catalyzed by a base or an acid. In a base-catalyzed reaction, the thiol is deprotonated to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the cyanamide. Subsequent protonation of the nitrogen yields the isothiourea product.

G start t-Bu-NH-C≡N + R-SH thiolate R-S⁻ start->thiolate Deprotonation base Base base->thiolate attack Nucleophilic Attack thiolate->attack intermediate [t-Bu-NH-C(SR)=N]⁻ attack->intermediate Forms C-S bond protonation Protonation intermediate->protonation product S-alkyl-N-tert-butylisothiourea protonation->product

Caption: Base-catalyzed addition of a thiol to tert-butylcyanamide.

Protocol: Synthesis of S-Benzyl-N-tert-butylisothiourea

This protocol outlines a general procedure for the base-catalyzed addition of a thiol to tert-butylcyanamide.

Materials:

  • Tert-butylcyanamide

  • Benzyl mercaptan

  • Base (e.g., Sodium hydride, NaH, or Potassium tert-butoxide, t-BuOK)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF, or Dimethylformamide, DMF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (e.g., benzyl mercaptan, 1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.1 eq) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • Add a solution of tert-butylcyanamide (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or distillation to obtain the desired S-alkyl-N-tert-butylisothiourea.

Self-Validation: Characterization by ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure and purity of the product. The disappearance of the S-H proton signal in the ¹H NMR spectrum and the nitrile signal in the IR spectrum are indicative of a successful reaction.

Reactant 1Reactant 2BaseSolventTemp (°C)Time (h)Yield (%)
Tert-butylcyanamideBenzyl mercaptanNaHTHF25685
Tert-butylcyanamideThiophenolt-BuOKDMF25490
Tert-butylcyanamideEthanethiolDBUCH₃CN501270

Applications in Drug Discovery and Development

The tert-butyl group is a common motif in many approved drugs, where it can enhance potency and metabolic stability.[3] The guanidine functionality is also a key pharmacophore, known for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1] The combination of these two features in molecules derived from tert-butylcyanamide makes them attractive candidates for drug discovery programs.

  • Kinase Inhibitors: The guanidinium group can mimic the protonated side chain of arginine, enabling it to interact with the phosphate-binding sites of kinases. Several Bruton's tyrosine kinase (BTK) inhibitors, used in the treatment of B-cell malignancies, feature complex nitrogen-containing heterocycles that can be conceptually derived from guanidine precursors.[4][5] The tert-butyl group can provide favorable van der Waals interactions within the hydrophobic pockets of the kinase active site.

  • Antimicrobial Agents: The cationic nature of protonated guanidines allows them to interact with and disrupt the negatively charged cell membranes of bacteria, leading to antimicrobial activity.[2] Guanidine-containing compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[2] The lipophilicity imparted by the tert-butyl group can modulate the pharmacokinetic properties of these potential antimicrobial agents.

  • Other Therapeutic Areas: Guanidine derivatives have been explored for a wide range of other therapeutic applications, including as anti-inflammatory agents and for the treatment of metabolic disorders.[6][7]

Conclusion

The nucleophilic addition reactions of tert-butylcyanamide represent a powerful and versatile strategy for the synthesis of sterically hindered guanidines and isothioureas. The straightforward nature of these reactions, coupled with the significant biological relevance of the resulting products, underscores the importance of tert-butylcyanamide as a valuable building block in medicinal chemistry and organic synthesis. The protocols and mechanistic insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this reagent in the development of novel therapeutics and functional molecules.

References

  • Nielsen, C. J., et al. (2017). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 121(1), 240-251. [Link]

  • Whitmore, F. C., et al. (1943). tert-BUTYLAMINE. Organic Syntheses, 23, 12. [Link]

  • Malakar, C. C., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54349. [Link]

  • CN1380284A - Synthesis process of tert-butyl amine and its formula - Google P
  • Park, H., et al. (2019). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Combinatorial Science, 21(10), 737-744. [Link]

  • Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. [Link]

  • Li, G., et al. (2017). Tert -Butyl Hypochlorite Mediated Oxidative Chlorination of S -Alkylisothiourea Salts: Synthesis of Sulfonyl Chlorides. Organic & Biomolecular Chemistry, 15(31), 6549-6555. [Link]

  • Shi, M., & Brien, P. J. O. (1997). Butylated hydroxyanisole and its metabolite tert-butylhydroquinone differentially regulate mitogen-activated protein kinases. The role of oxidative stress in the activation of mitogen-activated protein kinases by phenolic antioxidants. Journal of Biological Chemistry, 272(46), 28962-28967. [Link]

  • Liu, X., et al. (2005). Synthesis, crystal structure and biological activity of aryl [(N,N′-diacyl-N′-tert-butylhydrazino)thio]methylcarbamates. Pest Management Science, 61(11), 1085-1091. [Link]

  • Pires, B. M., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]

  • Zaragoza, F., & Stephensen, H. (2001). Solid-phase synthesis of trisubsituted guanidines. Journal of Combinatorial Chemistry, 3(3), 247-250. [Link]

  • Lipton, M. A., et al. (2001). Carbamic acid, [[(trifluoromethyl)sulfonyl]carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester. Organic Syntheses, 78, 1. [Link]

  • Feichtinger, K., et al. (1998). Solid-Phase Synthesis of N-Aryl-N'-Carboalkoxy Guanidines by the Mitsunobu Reaction of Fmoc-Guanidines. The Journal of Organic Chemistry, 63(22), 8432-8439. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Gokel, G. W., et al. (1976). PHASE-TRANSFER HOFMANN CARBYLAMINE REACTION: tert-BUTYL ISOCYANIDE. Organic Syntheses, 55, 96. [Link]

  • Bolm, C., et al. (2025). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. Organic Syntheses, 102, 477-493. [Link]

  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]

  • Liu, Y., et al. (2020). Guanidine-Containing Polyhydroxyl Macrolides: Chemistry, Biology, and Structure-Activity Relationship. Marine Drugs, 18(1), 50. [Link]

  • Yedage, S. L., & Bhanage, B. M. (2017). tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. The Journal of Organic Chemistry, 82(11), 5769-5781. [Link]

  • Burger, M. T., et al. (2024). Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling. Journal of Medicinal Chemistry, 67(1), 369-383. [Link]

  • Patel, R. P., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. World Journal of Pharmaceutical and Life Sciences, 5(9), 1326-1335. [Link]

  • HMP Education. (2023, July 19). Highlights From Bruton's Tyrosine Kinase Inhibitors [Video]. YouTube. [Link]

  • Al-Tel, T. H. (2007). A New Reaction of N-Aryl-2-pyrimidinamines with Triphosgene. Molecules, 12(4), 815-823. [Link]

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of tert-Butanesulfinamide. Organic Syntheses, 79, 176. [Link]

  • Seidl, F. J., et al. (2022). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Physical Chemistry Chemical Physics, 24(28), 17099-17110. [Link]

  • Andrews, K. T., et al. (2022). Antigiardial Activity of Novel Guanidine Compounds. ChemMedChem, 17(21), e202200341. [Link]

  • Ghorai, P., et al. (2023). Unanticipated switch of reactivity of isonitrile via N≡C bond scission: Cascade formation of symmetrical sulfonyl guanidine. Tetrahedron Letters, 128, 154637. [Link]

  • Fochi, F., et al. (2005). An Easy and Efficient One-Step Procedure for the Preparation of Alkyl and Aryl Alkylcarbamates from S Methyl N -Alkylthiocarbamates. The Journal of Organic Chemistry, 70(23), 9576-9579. [Link]

  • American Association for Cancer Research. (2023). BTK Inhibitor Options Expand for CLL/SLL. Cancer Discovery, 13(2), 252. [Link]

  • Costa, F., et al. (2022). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 11(10), 1329. [Link]

Sources

synthesis of ruthenium and osmium complexes with t-BuNHCN

Application Note: Synthesis of Ruthenium and Osmium Complexes with tert-Butylcyanamide ( -BuNHCN)

Executive Summary

This application note details the synthesis, isolation, and characterization of ruthenium(II) and osmium(II) complexes incorporating the tert-butylcyanamide (


hydrido-formamidinato
Key Applications
  • Catalytic Modeling: Intermediates for nitrile hydration and transfer hydrogenation.

  • Materials Science: Precursors for Chemical Vapor Deposition (CVD) of Ru/Os thin films (due to volatility of amidinates).

  • Bioinorganic Chemistry: Evaluation of cytotoxicity in ruthenium-amidine scaffolds.

Scientific Background & Mechanism[1][2][3]

The Ligand: tert-Butylcyanamide

tert-Butylcyanamide (



insertion of the cyano group into the metal-hydride bond
Reaction Mechanism: Hydride Insertion

The synthesis relies on the reactivity of "hydride reservoirs" such as


Pathway:

  • Dissociation: Loss of a labile phosphine (

    
    ) ligand creates a vacant coordination site.
    
  • Coordination:

    
    -BuNHCN coordinates via the nitrile nitrogen.
    
  • Migration/Insertion: The hydride migrates to the electrophilic nitrile carbon.

  • Chelation: The ligand rearranges to form a four-membered chelate ring (formamidinato ligand).

MechanismPrecursor[MH_x(PPh_3)_y](Precursor)Intermediate1Pi-Coordination(M-N≡C-NHR)Precursor->Intermediate1- PPh3+ t-BuNHCNTSHydride Migration(Transition State)Intermediate1->TSActivationProductFormamidinato Complex[MH(NH=CH-NR)(PPh_3)_3]TS->ProductChelation

Figure 1: Mechanistic pathway for the insertion of tert-butylcyanamide into the M-H bond.

Pre-Synthesis Considerations

Safety & Handling
  • Inert Atmosphere: All reactions must be performed under dry argon or nitrogen using Schlenk techniques. The hydride precursors are oxygen-sensitive.

  • Solvents: Toluene and THF must be dried (e.g., over Na/benzophenone) and distilled immediately prior to use.

  • Toxicology: Ruthenium and osmium compounds are potential heavy metal toxins.

    
    -BuNHCN is an irritant. Work in a fume hood.
    
Reagents
ReagentPurity/GradeRole

>98% (Synthesized)Ruthenium Precursor

>98% (Synthesized)Osmium Precursor

-BuNHCN
97%Active Ligand
TolueneAnhydrousSolvent

-Pentane
AnhydrousPrecipitant

Protocol A: Synthesis of Ruthenium Complex

Target:

This protocol utilizes the high lability of the fourth phosphine in the ruthenium precursor to facilitate ligand attack.

Step-by-Step Methodology
  • Preparation: In a 100 mL Schlenk tube equipped with a magnetic stir bar, suspend

    
      (500 mg, 0.43 mmol) in 15 mL of anhydrous toluene .
    
  • Ligand Addition: Add

    
    -BuNHCN  (47 mg, 0.48 mmol, 1.1 equiv) via syringe.
    
    • Note: A slight excess ensures complete conversion of the metal precursor.

  • Reaction: Heat the mixture to reflux (110°C) for 3 hours .

    • Observation: The solution color typically shifts from yellow/orange to a deep red-orange or brown as the insertion occurs.

  • Concentration: Cool the solution to room temperature. Evaporate the solvent under vacuum to a volume of approximately 2-3 mL .

  • Precipitation: Add 20 mL of cold

    
    -pentane  to the concentrated solution while stirring vigorously. A solid precipitate should form.
    
  • Isolation: Filter the solid using a Schlenk frit (porosity 4). Wash with

    
     mL of cold pentane to remove excess ligand and liberated 
    
    
    .
  • Drying: Dry the solid under vacuum for 4 hours.

Yield: Typically 70–80%.

Protocol B: Synthesis of Osmium Complex

Target:

Osmium precursors are kinetically more inert than their ruthenium counterparts and often require longer reaction times or higher temperatures. We utilize the tetrahydride


Step-by-Step Methodology
  • Preparation: In a 100 mL Schlenk tube, dissolve

    
      (500 mg, 0.49 mmol) in 20 mL of anhydrous toluene .
    
  • Ligand Addition: Add

    
    -BuNHCN  (58 mg, 0.59 mmol, 1.2 equiv).
    
  • Reaction: Heat to reflux for 5–6 hours .

    • Critical Check: Monitor the reaction by

      
       NMR if possible. Disappearance of the precursor signal (approx -15 ppm depending on solvent) indicates completion.
      
  • Work-up: Evaporate the solvent to dryness under reduced pressure.

  • Recrystallization: Dissolve the residue in a minimum amount of dichloromethane (

    
    ) and layer with ethanol or methanol. Store at -20°C overnight.
    
  • Collection: Filter the resulting crystals and dry under vacuum.

Yield: Typically 60–75%.

Characterization & Validation

To validate the synthesis, you must confirm the formation of the formamidinato ring and the presence of the hydride.

NMR Spectroscopy Data (Expected)
NucleusSignal RegionMultiplicityAssignmentStructural Insight


-8.0 to -15.0 ppm
dt or ddtRu/Os-H Confirms Hydride species (High field)


7.5 to 8.5 ppm
Broad singletN-H Amidinato N-H proton


6.0 to 7.5 ppm
Singlet/MultipletN=CH-N Formamidinato backbone proton (distinctive)


1.0 to 1.4 ppm
Singlett-Bu Tert-butyl group integral


30 to 50 ppm
MultipletsPPh3 Non-equivalent phosphines due to chelate ring

Note: The N=CH-N proton is the diagnostic signal for the insertion of the nitrile carbon into the metal coordination sphere.

Infrared Spectroscopy (FT-IR)
  • 
    :  ~3300–3400 cm⁻¹ (Medium, broad).
    
  • 
    :  ~1580–1610 cm⁻¹ (Strong). Shifted significantly from free cyanamide nitrile stretch (~2200 cm⁻¹) indicating loss of triple bond character.
    
  • 
    :  ~1900–2050 cm⁻¹ (Weak/Medium).
    

Experimental Workflow Diagram

Workflowcluster_0Phase 1: Preparationcluster_1Phase 2: Synthesiscluster_2Phase 3: IsolationStartDry Solvents(Toluene/THF)PrecursorsWeigh M-Hydride+ t-BuNHCNStart->PrecursorsMixCombine in Schlenk Tube(Inert Atmosphere)Precursors->MixRefluxReflux (110°C)3-6 HoursMix->RefluxColorChangeObserve Color Change(Yellow -> Red/Brown)Reflux->ColorChangeEvapEvaporate to ~2mLColorChange->EvapPrecipAdd Pentane/Ethanol(Precipitation)Evap->PrecipFilterFilter & Dry(Vacuum)Precip->Filter

Figure 2: Operational workflow for the synthesis of Ru/Os-cyanamide complexes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product too soluble in pentane.Switch to Hexane or cool to -78°C. Alternatively, evaporate to dryness and recrystallize from

/MeOH.
Precursor Remains Incomplete reaction.Extend reflux time or add another 0.2 equiv of

-BuNHCN. Check solvent dryness.
Oxidation (Green/Blue) Oxygen ingress.Ru(III)/Os(III) species are often green/blue. Ensure strict Schlenk technique. Regrease joints.
Broad NMR Signals Fluxional behavior or paramagnetic impurity.Perform variable temperature (VT) NMR to freeze out conformers. Ensure Ru(II) state (diamagnetic).

References

  • Albertin, G., Antoniutti, S., et al. (2004). Reactions of cyanamides with ruthenium and osmium hydrides: synthesis and characterization of hydrido-formamidinato complexes. Dalton Transactions.[1]

    • Albertin, G., Antoniutti, S., & Bordignon, E. (2001). Synthesis and reactivity of ruthenium and osmium hydride complexes with cyanamides.[2] Inorganic Chemistry.

      • Pombeiro, A. J. L. (2011). Nitrile activation by transition metal centers. Accounts of Chemical Research.

        • Esteruelas, M. A., et al. (2021). Hydration of Aliphatic Nitriles Catalyzed by an Osmium Polyhydride.[3] Organometallics.[1][4]

          Application Notes & Protocols: A Researcher's Guide to Electrophilic Cyanation

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Strategic Importance of the Nitrile Moiety

          In the landscape of modern drug discovery and development, the nitrile functional group stands out as a uniquely versatile and valuable building block. Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and capacity to serve as a bioisostere for various functional groups make it a privileged motif in medicinal chemistry. Furthermore, the nitrile group is a synthetic linchpin, readily transformed into amines, amides, carboxylic acids, and tetrazoles, providing a gateway to diverse chemical space. The introduction of this group onto aromatic and heteroaromatic scaffolds is a critical transformation, and electrophilic cyanation—the formal transfer of a "CN+" equivalent to a nucleophile—represents a powerful, albeit challenging, approach to achieving this goal. This guide provides an in-depth exploration of modern procedures for electrophilic cyanation, offering detailed protocols and mechanistic insights for researchers at the forefront of chemical synthesis.

          A Note on Reagent Selection: tert-Butylcyanamide vs. tert-Butyl Isocyanide

          A critical point of clarification is warranted regarding the specific reagent tert-butylcyanamide. Our comprehensive review of the synthetic literature indicates that tert-butylcyanamide is not utilized as a reagent for electrophilic cyanation . Its reactivity profile does not lend itself to the generation of an electrophilic cyanide species.

          It is highly probable that this query relates to its structural isomer, tert-butyl isocyanide ((CH₃)₃CNC), a widely used and commercially available reagent in modern synthesis.[1] Unlike nitriles, where the organic substituent is bonded to the carbon of the CN group, isocyanides feature a nitrogen-bound substituent. This structural difference imparts a completely distinct chemical reactivity. tert-Butyl isocyanide serves not as an electrophilic cyanating agent, but as a robust and less hazardous nucleophilic cyanide source in transition-metal-catalyzed reactions.

          Separately, the chlorinated derivative, N-chloro-N-tert-butylcyanamide , is a known reagent. However, it functions as a source of electrophilic chlorine ("Cl⁺") for chlorination and oxidation reactions, not as a "CN⁺" source.[2]

          This guide will therefore focus on two core areas:

          • The application of tert-butyl isocyanide as a cyanide source in palladium-catalyzed cross-coupling reactions.

          • Protocols for true electrophilic cyanation using modern, well-established reagents.

          Part 1: tert-Butyl Isocyanide in Palladium-Catalyzed Cyanation of Aryl Halides

          The use of isocyanides as a cyanide surrogate in palladium-catalyzed cross-coupling reactions has emerged as a transformative strategy for the synthesis of aryl nitriles. This approach circumvents the use of highly toxic and poorly soluble alkali metal cyanides, offering a milder, safer, and more functional-group-tolerant alternative. tert-Butyl isocyanide is particularly advantageous due to its stability and commercial availability.

          Mechanistic Rationale: The Causality Behind the Cycle

          The catalytic cycle, pioneered and optimized by several research groups, relies on the unique ability of the isocyanide to insert into a palladium-aryl bond. The key steps are as follows:

          • Oxidative Addition: A low-valent Pd(0) complex, typically generated in situ, undergoes oxidative addition into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X species.

          • Isocyanide Insertion: tert-Butyl isocyanide coordinates to the palladium center and subsequently inserts into the Ar-Pd bond. This forms a palladium imidoyl complex. This step is crucial as it avoids direct interaction with a free cyanide anion, which is a potent catalyst poison.[3]

          • Reductive Elimination: The palladium imidoyl complex undergoes reductive elimination to release the aryl nitrile product (Ar-CN) and regenerate the Pd(0) catalyst, thus closing the catalytic loop. The tert-butyl cation formally departs and is quenched.

          Palladium-Catalyzed Cyanation with t-BuNC pd0 Pd(0)Lₙ arpdx Ar-Pd(II)(Lₙ)-X pd0->arpdx Ar-X arx Ar-X (Aryl Halide) oxidative_addition Oxidative Addition imidoyl [Ar-C(=N-tBu)-Pd(II)(Lₙ)-X] (Imidoyl Complex) arpdx->imidoyl t-BuNC tbunc t-BuNC (tert-Butyl Isocyanide) insertion Isocyanide Insertion imidoyl->pd0 reductive_elimination Reductive Elimination imidoyl->reductive_elimination arcn Ar-CN (Aryl Nitrile) NCTS_Activation NCTS NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide) Activated_Complex Activated Complex NCTS coordinates to Lewis Acid NCTS->Activated_Complex:f0 Coordination LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated_Complex:f0 Product Cyanated Product Activated_Complex->Product Byproduct TsN(Ph)H + LA Activated_Complex->Byproduct Nucleophile Nucleophile (e.g., Indole) Nucleophile->Activated_Complex:f0 Nucleophilic Attack on 'CN+'

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Optimizing Yield in tert-Butylcyanamide Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          This technical guide details the optimization of N-tert-butylcyanamide synthesis, focusing on the cyanogen bromide (BrCN) route while providing a safer alternative via urea dehydration.

          Executive Summary & Reaction Logic

          N-tert-butylcyanamide (

          
          ) is a valuable intermediate for guanidine-based pharmaceuticals and agrochemicals. Unlike its isomer tert-butyl isocyanide (foul-smelling liquid) or pivalonitrile (solvent), the cyanamide functionality requires precise nucleophilic substitution conditions to avoid polymerization or over-reaction to guanidines.
          
          The Core Challenge

          The primary synthetic route involves the reaction of tert-butylamine with cyanogen bromide (BrCN). Yield Killer: The reaction produces hydrobromic acid (HBr) as a byproduct. If not scavenged, HBr protonates the unreacted amine, rendering it non-nucleophilic and capping the theoretical yield at 50%.

          Solution: Use a Sacrificial Base Strategy or a Dual-Amine Stoichiometry to scavenge HBr, driving the equilibrium to completion.

          Experimental Protocols

          Method A: The Cyanogen Bromide Route (Standard High-Yield)

          Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic cyanide carbon of BrCN, followed by elimination of bromide.

          Reagents:

          • tert-Butylamine (2.0 equiv. or 1.0 equiv + 1.1 equiv Et

            
            N)
            
          • Cyanogen Bromide (1.0 equiv)

          • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM)

          • Temperature: -10°C to 0°C (Critical)

          Protocol:

          • Preparation: Dissolve 1.0 equiv of Cyanogen Bromide in anhydrous ether (approx. 3-5 mL/mmol) in a round-bottom flask under inert atmosphere (

            
             or Ar). Cool to -10°C .
            
            • Note: BrCN is volatile and highly toxic. Handle only in a well-ventilated fume hood.

          • Addition: Dissolve 2.0 equiv of tert-butylamine in ether. Add this solution dropwise to the BrCN solution over 30-60 minutes.

            • Why? Slow addition prevents localized heating and high concentrations of free amine, which can lead to guanidine formation (

              
              ).
              
          • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. A white precipitate (amine hydrobromide salt) will form immediately.

          • Workup: Filter off the solid precipitate (amine salt). Wash the filter cake with cold ether.

          • Purification: Concentrate the filtrate under reduced pressure. The residue is crude N-tert-butylcyanamide. Purify via vacuum distillation or recrystallization (if solidifies upon cooling).

          Method B: The Urea Dehydration Route (Alternative/Green)

          Mechanism: Dehydration of tert-butylurea using tosyl chloride (TsCl) in pyridine. Avoids highly toxic BrCN.[1]

          Protocol:

          • Suspend tert-butylurea in pyridine (solvent & base).

          • Add Tosyl Chloride (1.1 equiv) portion-wise at RT.

          • Heat to 60-70°C for 2 hours.

          • Quench with water and extract with DCM.

          Troubleshooting & Optimization (Q&A)

          Q1: My yield is stuck at ~45-50%. What is happening?

          Diagnosis: You are likely using a 1:1 stoichiometry of amine to BrCN without an auxiliary base. Explanation: As the reaction proceeds, HBr is generated.

          
          
          The HBr immediately reacts with the remaining amine:
          
          
          
          
          This removes half your starting material from the reaction pool. Fix: Increase tert-butylamine to 2.0 equivalents or add 1.1 equivalents of Triethylamine to act as the acid scavenger.
          Q2: I see a second spot on TLC or a high-molecular-weight impurity.

          Diagnosis: Formation of N,N'-di-tert-butylguanidine. Cause: Excess amine reacting with the product cyanamide, usually due to high temperatures or incorrect addition order. Fix:

          • Reverse Addition: Ensure Amine is added to BrCN, not vice versa. This keeps the concentration of amine low relative to the electrophile during the critical initial phase.

          • Temperature Control: Maintain -10°C to 0°C during addition.

          Q3: The product is unstable during storage.

          Diagnosis: Cyanamides can polymerize (trimerize to melamines) or hydrolyze to ureas. Fix: Store the purified product at 2-8°C under an inert atmosphere. Ensure all traces of acid/base are removed during workup, as they catalyze polymerization.

          Workup & Purification Data

          Physical Properties Table

          Property Value/Description Notes
          Physical State Low-melting solid or viscous liquid Depends on purity/temp.
          Boiling Point ~85-95°C at 10-15 mmHg (Estimated) Similar to N-isopropylcyanamide.
          Solubility Soluble in DCM, Ether, EtOAc, Ethanol Poorly soluble in water.

          | Stability | Moderate | Hydrolyzes to urea in acidic water. |

          Purification Workflow Diagram

          G Start Crude Reaction Mixture (Ether/DCM + Precipitate) Filter Filtration Start->Filter Solid Solid Residue (Amine HBr Salt) Filter->Solid Discard/Recycle Filtrate Filtrate (Product in Solvent) Filter->Filtrate Conc Concentration (Rotary Evaporator) Filtrate->Conc Crude Crude Oil/Solid Conc->Crude Distill Vacuum Distillation (< 1 mmHg recommended) Crude->Distill Final Pure N-tert-butylcyanamide Distill->Final

          Figure 1: Purification workflow for the Cyanogen Bromide method. Filtration of the salt byproduct is the critical first step.

          Safety & Handling (Critical)

          Cyanogen Bromide (BrCN):

          • Hazard: Volatile solid (mp 50-53°C), highly toxic, hydrolyzes to HCN.

          • Handling: Weigh in a closed vessel inside a fume hood.

          • Quenching: All glassware and waste must be treated with bleach (sodium hypochlorite) or aqueous NaOH to destroy residual cyanide species before removal from the hood.

          Reaction Pathway Diagram

          Reaction Reagents tert-Butylamine + BrCN Inter Intermediate Complex Reagents->Inter Product N-tert-Butylcyanamide Inter->Product Low Temp Slow Addition Salt Byproduct: Amine HBr Salt Inter->Salt Stoichiometric Necessity Side Side Product: Di-tert-butylguanidine Product->Side Excess Amine High Temp

          Figure 2: Reaction pathways showing the main product, salt byproduct, and potential side reaction.

          References

          • Organic Syntheses , Coll. Vol. 4, p. 213 (1963); Vol. 31, p. 19 (1951). Reaction of amines with cyanogen bromide (von Braun reaction context).Link

          • Liang, H., et al. (2017). "Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines." Synlett, 28(20), 2675-2679. Link

          • National Center for Biotechnology Information . PubChem Compound Summary for CID 12416, Pivalonitrile (Isomer Distinction). Link

          • ChemicalBook . CAS 36668-76-5 Entry (N-tert-butylcyanamide). Link

          Sources

          troubleshooting low conversion rates in guanylation reactions

          Author: BenchChem Technical Support Team. Date: February 2026

          Topic: Troubleshooting Low Conversion Rates in Guanylation Reactions Department: Chemical Synthesis & Process Optimization Operator: Senior Application Scientist

          Diagnostic Triage: The "No-Yield" Workflow

          Before altering your chemistry, you must isolate the failure mode. Low conversion in guanylation is rarely random; it is usually a mismatch between amine nucleophilicity and reagent electrophilicity , or a failure in proton management .

          Use the following decision tree to diagnose your specific issue.

          GuanylationTriage Start START: Low Conversion (<30%) CheckSM Is Starting Amine Consumed? Start->CheckSM CheckByprod Is Desired Mass Detected (LCMS)? CheckSM->CheckByprod No SideRxn Issue: Side Reaction/Decomposition CheckSM->SideRxn Yes CheckReagent Evaluate Reagent Electrophilicity CheckByprod->CheckReagent No Product Mass Cyclization Check for Intramolecular Cyclization SideRxn->Cyclization StericCheck Is Amine Sterically Hindered? CheckReagent->StericCheck Promoter SOLUTION: Add Promoter (AgNO3 or HgCl2 for thioureas) CheckReagent->Promoter Using S-Methylisothiourea? SwitchReagent SOLUTION: Switch to Goodman's Reagent (Triflyl-guanidine) StericCheck->SwitchReagent Yes (Alpha-branched) BaseCheck SOLUTION: Increase Base Strength (TEA -> DIEA -> NaH) StericCheck->BaseCheck No (Primary/Secondary)

          Figure 1: Diagnostic logic flow for identifying the root cause of guanylation failure.

          The Hardware: Reagent Selection & Reactivity[1]

          The most common cause of low conversion is using a reagent that lacks the electrophilic power to capture your specific amine. The leaving group (LG) on the guanylation reagent dictates its reactivity.

          Comparative Reactivity of Common Reagents[2][3][4]
          Reagent ClassCommon NameLeaving Group (LG)Reactivity ScoreBest Use Case
          Triflyl-guanidines Goodman's Reagent Triflamide (
          
          
          )
          High (10/10) Sterically hindered amines, electron-deficient anilines.
          Pyrazoles Bernatowicz Reagent PyrazoleMed-High (7/10) Primary amines, standard peptide synthesis.
          S-Alkylisothioureas PseudothioureasMethyl mercaptan (
          
          
          )
          Low (3/10) Unhindered primary amines. Requires metal promotion (Ag/Hg) for difficult substrates.
          Cyanamide CyanamideNone (Addition)Variable Atom economy focus. Often requires Sc(OTf)3 catalysis.
          The "Goodman" Standard

          If you are using a pyrazole-based reagent (e.g., 1H-pyrazole-1-carboxamidine) and seeing <50% conversion, the issue is likely the leaving group's inability to depart.

          Why it fails: The pyrazole is a decent leaving group, but if your amine is bulky (e.g.,

          
          -tertiary amine), the transition state energy is too high.
          

          The Fix: Switch to

          
          -Di-Boc-
          
          
          
          -triflylguanidine (Goodman's Reagent)
          . The triflyl group serves two mechanistic functions:
          • Activation: It strongly withdraws electrons, making the central carbon highly electrophilic.

          • Elimination: The triflamide anion is an exceptional leaving group (

            
             ~ 6), far superior to pyrazole or methyl mercaptan.
            

          The Environment: Reaction Conditions & Protocols[1][5][6][7]

          Even the best reagent fails in the wrong environment. Guanylation is a delicate balance of protonation states.

          Critical Parameter: Base Stoichiometry
          • The Trap: Users often add 1.0 equiv of base.

          • The Reality: If you use an amine salt (e.g.,

            
            ), the first equivalent of base is consumed just to free the amine. The reaction generates acid (e.g., Pyrazole-H or TfNH2) as a byproduct, which protonates the remaining amine, stalling the reaction at 50%.
            
          • Correction: Always use 2.0 - 3.0 equivalents of a tertiary amine base (TEA or DIEA).

          Protocol: High-Efficiency Guanylation with Goodman's Reagent

          Use this protocol for hindered amines or when other reagents have failed.

          Reagents:

          • Substrate Amine (1.0 equiv)

          • 
            -Di-Boc-
            
            
            
            -triflylguanidine (1.0 - 1.1 equiv)
          • Triethylamine (TEA) (2.0 - 3.0 equiv)

          • Dichloromethane (DCM) or DMF (0.2 M concentration)

          Step-by-Step:

          • Dissolution: Dissolve the amine in DCM. If the amine is a salt, add the TEA and stir for 5 minutes before adding the reagent.

          • Addition: Add Goodman's reagent in one portion.

          • Monitoring: Stir at Room Temperature (RT).

            • Checkpoint: Most reactions complete in 4–12 hours.

            • Troubleshooting: If stalled after 24h, add 0.2 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer.

          • Workup:

            • Dilute with DCM.

            • Wash with 2M Sodium Bisulfate (

              
              ) to remove excess TEA and DMAP.
              
            • Wash with Brine.

            • Dry over

              
               and concentrate.
              
          • Purification: Flash chromatography (Hexane/EtOAc). The product will be the Di-Boc protected guanidine.

          Mechanistic Visualization

          GoodmanMechanism Reagent Goodman's Reagent (Triflyl-Guanidine) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Amine Free Amine (R-NH2) Amine->Intermediate Product Di-Boc Guanidine Intermediate->Product Elimination Byproduct Triflamide (TfNH2) Intermediate->Byproduct Leaving Group

          Figure 2: Mechanism of action for Goodman's Reagent. The triflyl group facilitates rapid nucleophilic attack and subsequent elimination.

          FAQs: Specific Scenarios

          Q: I am using S-methylisothiourea (Boc-protected) and getting zero conversion. Why? A: S-methylisothioureas are notoriously sluggish. They rely on the poor leaving group ability of methyl mercaptan.

          • The Fix: You must add a "thiophile" to pull the reaction. Add 1.1 equivalents of Mercury(II) Chloride (

            
            )  or Silver Nitrate (
            
            
            
            )
            . These metals coordinate to the sulfur, making it a better leaving group. Warning: This creates toxic metal waste.

          Q: My product is stuck in the aqueous layer during workup. A: Guanidines are highly polar and basic.

          • The Fix: If you removed the Boc groups (deprotection) before isolation, you created a salt.

            • Resin Capture: Use a strong cation exchange (SCX) column. Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute the guanidine with 2M

              
               in MeOH.
              
            • Reverse Phase: Use C18 flash chromatography with water/acetonitrile (+0.1% TFA).

          Q: I see the product mass, but the yield is low. Where did it go? A: Check for cyclization . If your substrate has a hydroxyl or another amine group nearby (2-3 carbons away), the newly formed guanidine might attack it, forming a cyclic core (e.g., oxazoline or imidazoline).

          • The Fix: Keep the guanidine protected (Boc/Cbz) as long as possible to reduce its nucleophilicity during intermediate steps.

          References

          • Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[1] The Journal of Organic Chemistry, 63(12), 3804–3805.

          • Bernatowicz, M. S., et al. (1992). "1H-Pyrazole-1-carboxamidine hydrochloride: An attractive reagent for guanylation of amines and its application to peptide synthesis."[2] The Journal of Organic Chemistry, 57(8), 2497–2502.

          • Katritzky, A. R., et al. (2005). "Recent developments in the synthesis of guanidines." Arkivoc, 2005(iv), 49-87.

          Sources

          Technical Support Center: N-tert-butylcyanamide Storage & Handling

          Author: BenchChem Technical Support Team. Date: February 2026

          The following technical guide addresses the storage and handling of N-tert-butylcyanamide .

          CRITICAL ALERT: CAS Number Mismatch

          STOP AND VERIFY YOUR LABEL. You provided the chemical name N-tert-butylcyanamide alongside CAS 19851-61-7 . These two identifiers do not match .

          • Chemical Name: N-tert-butylcyanamide (Reactive intermediate).

          • CAS 19851-61-7: Corresponds to Dibenzyl terephthalate , a stable ester solid (Melting Point: 95–97°C).[1][2]

          This guide focuses on the storage of N-tert-butylcyanamide , which is significantly more unstable than the ester. If you actually possess Dibenzyl terephthalate, store it at room temperature (15–25°C) in a dry place. If you possess the cyanamide, follow the strict protocols below.

          Core Storage Directives (N-tert-butylcyanamide)

          N-tert-butylcyanamide is a reactive electrophile. Improper storage leads to two primary degradation pathways: hydrolysis (to tert-butylurea) and polymerization (dimerization).

          The "Red Box" Storage Protocol
          ParameterRequirementScientific Rationale
          Temperature 2°C to 8°C (Refrigerate) Lowers kinetic energy to inhibit spontaneous dimerization to dicyandiamide derivatives.
          Atmosphere Argon or Nitrogen (Inert) Prevents atmospheric moisture absorption. The cyano group is hygroscopic and prone to hydrolysis.
          Container Amber Glass / Foil Wrap While not intensely photosensitive, UV light can catalyze radical decomposition in amine-derivatives.
          Desiccant Required (P₂O₅ or Silica) Water acts as a nucleophile, attacking the nitrile carbon to form the urea derivative.
          Shelf Life < 6 Months Even under optimal conditions, slow dimerization occurs. Re-purify if stored longer.

          Stability & Degradation Mechanisms[3]

          Understanding why the compound degrades allows you to troubleshoot experimental failures.

          Mechanism 1: Hydrolysis (The "White Solid" Problem)

          If your clear liquid or low-melting solid turns into a white, high-melting powder, it has hydrolyzed. Moisture attacks the electrophilic carbon of the cyanamide group.

          Mechanism 2: Dimerization

          Cyanamides are amphoteric. In the presence of trace bases (or self-catalysis), they attack themselves to form dimers (dicyandiamides). This is irreversible.

          DegradationPathways NBC N-tert-butylcyanamide (t-Bu-NH-CN) TBU N-tert-butylurea (Degradation Product) NBC->TBU Hydrolysis (Fast w/ Moisture) DIMER Dimerization (N-tert-butyl-N'-cyanoguanidine) NBC->DIMER Self-Reaction (Slow, Temp Dependent) H2O + H₂O

          Figure 1: Primary degradation pathways. Hydrolysis is the most immediate threat in non-desiccated storage.

          Troubleshooting Guide

          Issue: My sample has solidified or contains a precipitate.

          • Diagnosis: Likely hydrolysis to N-tert-butylurea .

          • Test: Check the melting point. N-tert-butylurea melts at ~172–176°C (significantly higher than the cyanamide).

          • Solution: Recrystallization is difficult due to polarity similarities. If the degradation is <10%, use the material but account for mass difference. If >10%, discard.

          Issue: The container is pressurized.

          • Diagnosis: Thermal decomposition releasing volatile gases (rare but possible if stored >40°C).

          • Action: Vent carefully in a fume hood. Do not use. Discard as hazardous waste.

          Issue: Loss of reactivity in nucleophilic substitution reactions.

          • Diagnosis: Dimerization. The dimer is significantly less electrophilic than the monomer.

          • Test: Run a TLC or LC-MS. The dimer will show a distinct mass (2x molecular weight) and lower Rf value due to increased polarity.

          Handling & Experimental Protocol

          Protocol: Re-purification of Degraded Stock

          If you suspect mild degradation, you can attempt to purify the compound before use.

          • Dissolution: Dissolve the crude material in dry Diethyl Ether or Dichloromethane (DCM). The urea byproduct is often less soluble in non-polar solvents than the cyanamide.

          • Filtration: If a white solid remains undissolved, filter it off (this is likely the urea).

          • Washing: Wash the organic layer rapidly with cold 0.1 M HCl (to remove trace amines) followed by brine.

            • Note: Do not use strong acid or prolonged contact, as this catalyzes hydrolysis.

          • Drying: Dry over anhydrous MgSO₄ for 10 minutes.

          • Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat the water bath above 30°C.

          Frequently Asked Questions (FAQ)

          Q: Can I store N-tert-butylcyanamide in a freezer (-20°C)? A: Yes, this is superior to 4°C. However, you must allow the container to warm to room temperature in a desiccator before opening. Opening a cold bottle introduces condensation, which instantly triggers the hydrolysis mechanism described in Figure 1.

          Q: Is this compound toxic? A: Treat as highly toxic. Cyanamides can inhibit aldehyde dehydrogenase (similar to the drug Disulfiram) and may release cyanide ions upon metabolic or thermal breakdown. Always handle in a fume hood.

          Q: Why does the CAS number 19851-61-7 appear in my search? A: This is a database error or a vendor mislabeling issue commonly found in aggregated chemical search engines. Always verify identity by Structure or IUPAC Name , not just CAS.

          References
          • Cyanamide Stability:The Chemistry of Cyanamides. (2010). Chemical Reviews. (General reactivity of R-NH-CN class).
          • Hydrolysis Mechanism: Williams, A., & Jencks, W. P. (1974). Urea Synthesis from Amines and Cyanic Acid. Journal of the Chemical Society, Perkin Transactions 2. Link

          • CAS Verification: National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 19851-61-7 (Dibenzyl terephthalate). Link

          Sources

          Technical Support Center: Purification Strategies for Reactions Involving tert-Butylcyanamide

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted tert-butylcyanamide from reaction products, particularly in the context of guanidine synthesis. Our approach is grounded in fundamental chemical principles to provide you with robust and adaptable purification strategies.

          Introduction: The Challenge of a Lingering Reagent

          Tert-butylcyanamide, (CH₃)₃C-NH-C≡N, is a valuable reagent for installing the guanidinyl moiety, a functional group of significant interest in medicinal chemistry and natural product synthesis. A common synthetic route involves the reaction of an amine with tert-butylcyanamide. While effective, a frequent challenge is the removal of unreacted tert-butylcyanamide from the desired, often highly basic, guanidine product.

          This guide will walk you through the most effective methods to achieve high purity, focusing on exploiting the key chemical differences between your starting material and your product.

          Frequently Asked Questions (FAQs)

          Q1: What are the physical properties of tert-butylcyanamide and why are they important for purification?

          Definitive physical property data for tert-butylcyanamide is not consistently reported in major chemical databases, often being confused with its isomers, pivalonitrile and tert-butyl isocyanide. However, we can deduce its likely properties based on its structure, which are crucial for planning a separation.

          Key Insight: The presence of a hydrogen-bond-donating N-H group in tert-butylcyanamide makes it more polar and likely gives it a higher boiling point than its isomers. Its solubility in common organic solvents is expected to be high.

          Propertytert-Butylcyanamide (Estimated)Pivalonitrile (Isomer)Guanidine Product (Typical)Rationale for Purification Strategy
          Structure (CH₃)₃C-NH-C≡N(CH₃)₃C-C≡NR-NH-C(=NH)NH₂The guanidine is a very strong base; tert-butylcyanamide is not.
          Boiling Point ~130-160 °C106 °CHigh boiling solidDistillation is often impractical for removing the cyanamide.
          Polarity Moderately PolarLess PolarOften very polar (as a salt)Amenable to normal-phase chromatography, but polarity may overlap with the product.
          Basicity (pKa of conjugate acid) Low (Weakly Basic)Not Basic~13.5 (Strongly Basic)[1]This is the key difference to exploit via acidic extraction.
          Solubility Soluble in most organic solvents.Soluble in most organic solvents.Organic soluble (free base); Water soluble (as a salt).Allows for selective extraction into an aqueous acidic phase.
          Q2: Why is unreacted tert-butylcyanamide often difficult to remove?

          The difficulty arises from a combination of factors:

          • High Boiling Point: Its estimated high boiling point means it does not readily evaporate with common solvents like ethyl acetate or dichloromethane under reduced pressure.

          • Good Organic Solubility: It is soluble in a wide range of organic solvents, similar to many guanidine products in their free-base form.

          • Similar Polarity: In normal-phase chromatography, its polarity can be close to that of the desired product, leading to co-elution.

          Q3: What is the most reliable method for removing tert-butylcyanamide?

          For most guanidine syntheses, an acidic aqueous extraction is the most effective and scalable method. This technique leverages the dramatic difference in basicity between the weakly basic tert-butylcyanamide and the strongly basic guanidine product.[1][2]

          Troubleshooting Guide 1: Purification by Acidic Liquid-Liquid Extraction

          This method should be your first choice when the desired product is a guanidine or another compound with a strongly basic functional group.

          Causality Behind the Choice: Guanidines are among the strongest organic bases, with a pKa of the conjugate acid around 13.5.[1] This means they are fully protonated and exist as water-soluble guanidinium salts in the presence of even mild acids like 1M HCl or citric acid. In contrast, tert-butylcyanamide is significantly less basic and will remain in the organic phase.

          Experimental Protocol: Acidic Extraction
          • Reaction Quench: After confirming the reaction is complete, cool the reaction mixture to room temperature.

          • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). A volume of 10-20 times the initial reaction volume is a good starting point.

          • First Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl or 1 M citric acid).

          • Extraction: Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate.

          • Separate Layers: Drain the lower aqueous layer, which now contains your protonated guanidinium salt product. The upper organic layer contains the unreacted tert-butylcyanamide and other non-basic impurities.

          • Back-Extraction (Crucial for Purity): To remove any dissolved organic impurities from the aqueous layer, add a fresh portion of organic solvent (EtOAc or DCM) to the aqueous extract, shake, and discard the organic layer. Repeat this step 1-2 times.

          • Basification and Product Recovery: Cool the purified aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (pH > 12). This deprotonates the guanidinium salt, causing the neutral guanidine free base to precipitate or form an oil.

          • Final Extraction: Extract the basified aqueous layer with several portions of an organic solvent (DCM or EtOAc) to recover your purified free-base product.

          • Drying and Concentration: Combine the organic extracts from the previous step, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

          Visual Workflow: Acidic Extraction

          G cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Reaction Mixture (Product + t-Bu-cyanamide) B Add EtOAc/DCM A->B C Wash with 1M HCl B->C D Organic Layer (t-Bu-cyanamide + Impurities) DISCARD C->D E Aqueous Layer (Product-H⁺Cl⁻) C->E Product moves to aqueous phase F Back-extract with EtOAc E->F G Basify with NaOH (pH > 12) F->G H Extract with EtOAc/DCM G->H I Pure Product (Organic) H->I

          Caption: Workflow for purification via acidic extraction.

          Troubleshooting Guide 2: Chromatographic Purification

          Consider this method if your product is not strongly basic or if acidic extraction proves problematic (e.g., due to emulsion or product instability).

          Causality Behind the Choice: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3] The key is to find a solvent system where the product and tert-butylcyanamide have different retention factors (Rf).

          Experimental Protocol: Flash Column Chromatography
          • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Spot your crude reaction mixture on a TLC plate.

            • Tip: Start with a relatively non-polar system (e.g., 9:1 Hexanes:EtOAc) and gradually increase the polarity (e.g., 1:1 Hexanes:EtOAc, then pure EtOAc, then EtOAc with 5-10% Methanol).

            • Challenge: Basic compounds like guanidines can "streak" on acidic silica gel. To mitigate this, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to your eluent. This deprotonates the silica surface and improves peak shape.

          • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system.

          • Loading: Adsorb your crude material onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the eluent or DCM for "wet loading". Apply it to the top of the column.

          • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your purified product.

          • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

          Decision Logic: Extraction vs. Chromatography

          G start Is the desired product strongly basic (e.g., a guanidine)? chromatography Use Chromatography (Guide 2) start->chromatography No check_stability Is the product stable to acid? start->check_stability Yes extraction Use Acidic Extraction (Guide 1) check_stability->extraction Yes check_stability->chromatography No

          Caption: Decision tree for selecting a purification method.

          References

          • Organic Syntheses Procedure. tert-BUTYLAMINE. Available at: [Link]

          • Google Patents. CN111450857A - Catalyst and preparation process of tert-butyl isothiocyanate.
          • Google Patents. CN1380284A - Synthesis process of tert-butyl amine and its formula.
          • University of Rochester. Workup - Department of Chemistry. Available at: [Link]

          • ResearchGate. Rapid quantification of cyanamide by ultra-high-pressure liquid chromatography in fertilizer, soil or plant samples. Available at: [Link]

          • Biofilm Inhibitor Synthesis. Amide Workup. Available at: [Link]

          • PubMed Central (PMC). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Available at: [Link]

          • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

          • Chemistry LibreTexts. 23.1: Relative Basicity of Amines and Other Compounds. Available at: [Link]

          • ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available at: [Link]

          • ResearchGate. How to purify p-amino tert butyl benzamide ?. Available at: [Link]

          • ResearchGate. What is the best method for conversion of guanidine hydrochloride to free base guanidine?. Available at: [Link]

          • Chromatography Forum. Guanidine derivatives. Available at: [Link]

          • HELIX Chromatography. HPLC Methods for analysis of Guanidine. Available at: [Link]

          • PubMed. Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Available at: [Link]

          • Springer. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Available at: [Link]

          • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

          Sources

          Validation & Comparative

          Publish Comparison Guide: X-ray Crystallography of tert-Butylcyanamide Complexes

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical analysis of tert-butylcyanamide (

          
          )  metal complexes, focusing on their unique crystallographic signatures and coordination behaviors compared to standard alternatives like phenylcyanamide or dimethylcyanamide.[1]
          
          
          Executive Summary

          In the realm of coordination chemistry, tert-butylcyanamide (

          
          )  represents a sterically demanding ligand that offers distinct advantages over its phenyl- and methyl-substituted counterparts.[1] While phenylcyanamide ligands (
          
          
          
          ) are widely used for constructing magnetic coordination polymers due to their bridging capability, the bulky tert-butyl group in
          
          
          suppresses extensive bridging, stabilizing rare coordination modes.[1]

          Recent crystallographic data reveals a critical performance differentiator: the ability to stabilize both end-on (

          
          ) and side-on (
          
          
          
          ) coordination modes within the same crystal lattice.
          This phenomenon, observed in potassium-crown ether complexes, provides a unique platform for studying the "trapping" of linkage isomers—a feat difficult to achieve with less sterically hindered alternatives.[1]
          Ligand Profile & Comparative Metrics

          To understand the crystallographic performance, we must first quantify the steric and electronic differences between tert-butylcyanamide and its primary alternatives.[1]

          Table 1: Comparative Ligand Characteristics

          Featuretert-Butylcyanamide (
          
          
          )
          Phenylcyanamide (
          
          
          )
          Dimethylcyanamide (
          
          
          )
          Steric Bulk High (Cone angle dominated by
          
          
          )
          Medium (Planar,
          
          
          -stacking possible)
          Low (Flexible, compact)
          Electronic Effect Strong
          
          
          -donor (Inductive
          
          
          effect)
          
          
          -acceptor (Resonance with ring)
          Moderate
          
          
          -donor
          Dominant Mode Terminal (
          
          
          ) or Side-on (
          
          
          )
          Bridging (
          
          
          )
          Terminal (
          
          
          )
          Crystallization Forms discrete molecular solidsForms polymeric networksOften forms solvates
          Key Advantage Isolates rare linkage isomers Mediates magnetic exchangeHigh solubility

          Expert Insight: The tert-butyl group acts as a "steric bumper," preventing the formation of infinite coordination networks common with phenylcyanamide.[1] This isolation is what permits high-resolution X-ray characterization of discrete metal-ligand bonding interactions without disorder from polymeric packing.[1]

          Structural Analysis: The "Dual-Mode" Phenomenon

          The definitive crystallographic benchmark for this ligand comes from the reductive cleavage of di-tert-butylcarbodiimide, yielding a Potassium 18-crown-6 complex.[1][2] This structure provides a rare "snapshot" of two distinct bonding modes co-existing in equilibrium.[1]

          Case Study: Potassium 18-Crown-6 Complex
          • Formula:

            
            
            
          • Space Group:

            
             (Monoclinic)
            
          • Significance: The unit cell contains two chemically distinct anions:[3]

            • End-on (

              
              ):  Bound through the terminal nitrile nitrogen.[1]
              
            • Side-on (

              
              ):  Bound through the 
              
              
              
              
              
              -system.[1]

          Table 2: Crystallographic Bond Metrics (Comparison of Modes)

          MetricEnd-on Isomer (
          
          
          )
          Side-on Isomer (
          
          
          )
          Standard Nitrile (
          
          
          )
          Metal-N Distance
          
          
          (approx)
          
          
          
          
          Metal-C Distance Non-bonding (
          
          
          )
          
          
          Non-bonding
          N-C-N Angle
          
          
          (Linear)
          
          
          (Slightly bent)
          
          
          C-N Bond Order Triple-bond characterReduced bond orderTriple bond

          Causality: The side-on mode is typically a high-energy transition state for nitrile insertion.[1] The steric bulk of the

          
           group, combined with the specific cavity size of the 
          
          
          
          cation, creates a lattice energy minimum that traps this kinetic intermediate, allowing it to be observed by X-ray diffraction.[1]
          Experimental Protocol: Synthesis & Crystallization

          To replicate these results or synthesize analogous transition metal complexes, a standard ligand exchange is insufficient due to the instability of the free acid.[1] The following Reductive Cleavage Protocol is the validated method for generating the anion in situ.

          Workflow Diagram

          SynthesisWorkflow Start Di-tert-butylcarbodiimide (tBu-N=C=N-tBu) Process Reductive Cleavage (THF/Pentane, -35°C) Start->Process Reagent Gd(II) Reductant [K(18-c-6)2][Gd(NR2)3] Reagent->Process electron source Product tert-Butylcyanamide Anion (tBu-NCN)- Process->Product C-N bond scission Cryst Crystallization (Pentane diffusion) Product->Cryst + K(18-c-6)

          Figure 1: Validated synthesis pathway for generating crystallizable tert-butylcyanamide anions via reductive cleavage.

          Step-by-Step Protocol
          • Precursor Prep: Dissolve

            
            -di-tert-butylcarbodiimide in dry THF.
            
          • Reduction: Add a stoichiometric amount of a Gd(II) complex (e.g.,

            
            ) at 
            
            
            
            .
            • Mechanism:[2][3][4][5] The Gd(II) acts as a single-electron reductant, cleaving one ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

              
               group to generate the anionic cyanamide.[1][2][3][6]
              
          • Isolation: Layer the reaction mixture with pentane.

          • Crystallization: Allow to stand at

            
             for 48 hours. Colorless block crystals will form.
            
          • Validation: Check unit cell parameters. Monoclinic

            
             is the target phase for the dual-mode complex.[1]
            
          Comparative Coordination Topology

          The following diagram illustrates why

          
           yields discrete structures while alternatives form polymers.
          

          CoordinationModes cluster_0 Phenylcyanamide (Ph-NCN) cluster_1 tert-Butylcyanamide (tBu-NCN) Bridging Bridging Mode (μ-1,5) Forms 1D Chains / 2D Sheets EndOn End-On Mode (κ1) Terminal Ligand SideOn Side-On Mode (η2) Pi-Bonded EndOn->SideOn Equilibrium in Crystal Lattice Sterics Steric Bulk (t-Bu vs Ph) Sterics->Bridging Low Sterics Allows Polymerization Sterics->EndOn High Sterics Blocks Bridging

          Figure 2: Impact of ligand sterics on resulting coordination topologies.

          Conclusion & Recommendations

          For researchers requiring a cyanamide ligand for discrete molecular catalysts or fundamental bonding studies , tert-butylcyanamide is superior to phenylcyanamide.[1]

          • Choose

            
             if:  You need to prevent coordination polymer formation, study isomerism, or stabilize low-coordinate metal centers.[1]
            
          • Choose

            
             if:  You are designing magnetic materials or conductive frameworks where electronic communication between metal centers is required.[1]
            
          References
          • Reductive Cleavage & Dual-Mode Structure: Chung, A. B., Ziller, J. W., & Evans, W. J. (2020).[1][2][3][7] "Reductive cleavage of N,N'-di-tert-butylcarbodiimide generates tert-butylcyanamide ligands, (Me3CNCN)-, that bind potassium both end-on and side-on in the same single crystal."[1][2][3][6][8][7] Acta Crystallographica Section E: Crystallographic Communications, 76(7), 1047–1050.[1]

          • Comparative Phenylcyanamide Chemistry: Crutchley, R. J. (2001).[1] "Phenylcyanamide ligands and their metal complexes." Coordination Chemistry Reviews, 219-221, 125-155.[1] (General reference for bridging behavior).

          • Titanium Carbodiimide Precursors: Beaumier, E. P., et al. (2020).[1] "Cp2Ti(κ2-tBuNCNtBu): A Complex with an Unusual κ2 Coordination Mode of a Heterocumulene Featuring a Free Carbene."[1][4][9] Journal of the American Chemical Society, 142(17), 8006–8018.[1]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.